(+)-Rosiglitazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163860-16-0 |
|---|---|
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m1/s1 |
InChI Key |
YASAKCUCGLMORW-OAHLLOKOSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular intricacies: (+)-Rosiglitazone's Mechanism of Action on PPARγ
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a high-affinity synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on PPARγ, detailing its binding kinetics, the conformational changes it induces in the receptor, subsequent co-activator recruitment, and the downstream signaling cascades that mediate its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmacological interaction.
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating a host of physiological processes.[1][2] Its activation by agonists like this compound leads to the transcription of a specific set of genes that collectively enhance insulin sensitivity, making it a key target in the management of type 2 diabetes mellitus.[3][4] Understanding the precise mechanism by which this compound engages and activates PPARγ is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
The Molecular Mechanism of this compound Action
The action of this compound on PPARγ can be dissected into a series of sequential molecular events:
Ligand Binding and Receptor Activation
This compound binds with high affinity to the ligand-binding pocket (LBP) within the ligand-binding domain (LBD) of PPARγ.[5][6] This binding is characterized by a "U-shaped" conformation of the Rosiglitazone (B1679542) molecule within the pocket.[7] The thiazolidinedione headgroup of Rosiglitazone forms critical hydrogen bonds with key amino acid residues in the LBD, including His323, His449, and Tyr473, which stabilizes the ligand-receptor complex.[6][8]
Conformational Changes and Coactivator Recruitment
The binding of this compound induces a significant conformational change in the PPARγ LBD.[9] A key event is the stabilization of the activation function-2 (AF-2) helix (helix 12), which moves to cap the ligand-binding pocket.[6][7] This new conformation creates a binding surface for transcriptional coactivators, such as steroid receptor coactivator 1 (SRC-1) and the histone acetyltransferase p300/CREB-binding protein (CBP).[7][9][10] The recruitment of these coactivators is essential for the subsequent steps in gene transcription.
Heterodimerization and DNA Binding
Upon ligand binding and coactivator recruitment, the PPARγ receptor forms a heterodimer with the retinoid X receptor (RXR).[1][6] This PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][6]
Gene Transcription and Downstream Effects
The binding of the PPARγ-RXR heterodimer and its associated coactivator complex to PPREs initiates the transcription of target genes.[7] These genes are involved in a wide array of metabolic processes, including:
-
Adipogenesis and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes and increases the expression of genes involved in fatty acid uptake and storage, such as lipoprotein lipase (B570770) (LPL) and adiponectin.[3][11]
-
Insulin Sensitization: By altering the expression of adipokines like adiponectin and reducing the levels of inflammatory cytokines, PPARγ activation enhances insulin sensitivity in peripheral tissues like muscle and liver.[2][3] This leads to increased glucose uptake from the bloodstream.[7]
-
Inflammation: PPARγ activation has anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with PPARγ.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell/System | Reference |
| EC50 | 60 nM | - | |
| IC50 | 4 nM | 3T3-L1 Adipocytes | [5] |
| IC50 | 9 nM | Human Adipocytes | [5] |
| IC50 | 12 nM | Rat Adipocytes | [5] |
Table 2: Transcriptional Activation by this compound
| Cell Line | Fold Activation (vs. Vehicle) | Notes | Reference |
| C2C12 | 7.4 - 13 | Compared to Troglitazone (B1681588) (1.8 - 2.5 fold) | [9] |
| HEK 293T | 7.4 - 13 | Compared to Troglitazone (1.8 - 2.5 fold) | [9] |
| 3T3-L1 Adipocytes | Full Agonist Activity | - | [9] |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of PPARγ in response to a ligand.
Objective: To measure the ability of this compound to activate PPARγ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and then co-transfected with three plasmids: a PPARγ expression plasmid, a reporter plasmid containing a luciferase gene downstream of a PPRE, and an internal control plasmid (e.g., expressing Renilla luciferase) for normalization.[1]
-
Treatment: After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of this compound or a vehicle control.[1]
-
Lysis and Luminescence Measurement: Following treatment, the cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of luciferase protein produced, is measured using a luminometer.[1]
-
Data Analysis: The luciferase activity is normalized to the internal control. The fold activation is calculated by comparing the normalized luciferase activity in Rosiglitazone-treated cells to that in vehicle-treated cells.[1]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the IC50 and Ki of this compound for the PPARγ ligand-binding domain.
Methodology:
-
Reagent Preparation: Purified, recombinant human PPARγ-LBD is prepared. A radiolabeled ligand with known affinity for PPARγ (e.g., [¹²⁵I]SB-236636) is also required.[5][14]
-
Assay Incubation: The PPARγ-LBD, the radioligand at a fixed concentration, and varying concentrations of unlabeled this compound are incubated together in an assay buffer.[14]
-
Separation of Bound and Free Radioligand: The mixture is then processed to separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods like filtration through Ni-NTA agarose (B213101) beads for His-tagged receptors.[14]
-
Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.[14]
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). The IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value.[14]
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound action on PPARγ.
Experimental Workflow
Caption: Workflow for a PPARγ Luciferase Reporter Gene Assay.
Logical Relationship
Caption: Logical flow of this compound's interaction with PPARγ.
Conclusion
This compound exerts its therapeutic effects as an insulin sensitizer (B1316253) through a well-defined molecular mechanism centered on its high-affinity binding to and activation of the PPARγ nuclear receptor. This interaction triggers a cascade of events, from conformational changes and coactivator recruitment to the transcriptional regulation of a suite of genes that collectively improve metabolic homeostasis. A thorough understanding of this mechanism is paramount for the rational design of novel PPARγ modulators with enhanced therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosiglitazone increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPARγ agonist rosiglitazone ameliorates LPS-induced inflammation in vascular smooth muscle cells via the TLR4/TRIF/IRF3/IP-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Discovery and Synthesis of (+)-Rosiglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone (B1679542), a member of the thiazolidinedione (TZD) class of drugs, has been a significant therapeutic agent in the management of type 2 diabetes mellitus. Its primary mechanism of action is the potent and selective agonism of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Marketed as a racemic mixture, it is the (S)-enantiomer that is principally responsible for the therapeutic activity. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Rosiglitazone, with a specific focus on the stereoselective synthesis of the dextrorotatory (+)-enantiomer. Detailed experimental protocols for key synthetic steps and an analysis of the intricate PPARγ signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Discovery and Development
Rosiglitazone was developed by GlaxoSmithKline and first approved for medical use in 1999. It emerged from research into a class of compounds known as thiazolidinediones, which were found to improve insulin (B600854) sensitivity. As an insulin sensitizer, Rosiglitazone helps the body's cells utilize insulin more effectively, thereby lowering blood glucose levels.[1] It is typically used as a stand-alone therapy or in combination with other antidiabetic drugs like metformin.[1]
While commercially available as a racemic mixture of its two enantiomers, studies have shown that the antidiabetic activity is primarily associated with the (S)-(-)-enantiomer.[2][3] The chiral center at the 5-position of the thiazolidinedione ring is susceptible to racemization, particularly with changes in pH.[4][5]
Synthesis of Rosiglitazone
The synthesis of racemic Rosiglitazone has been approached through various routes, often focusing on efficiency and scalability for industrial production. A common strategy involves the condensation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 2,4-thiazolidinedione (B21345), followed by the reduction of the resulting benzylidene intermediate.
General Synthesis of Racemic Rosiglitazone
A widely employed synthetic route involves a five-step process starting from commercially available materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction.[6][7]
Table 1: Optimized Yields for a Five-Step Racemic Rosiglitazone Synthesis [6][7]
| Reaction Step | Optimal Yield (%) |
| Cyclization | 90 |
| Alkylation | 99 |
| Etherification | 59 |
| Condensation | 75 |
| Reduction | 91 |
| Overall Yield | 40 |
Stereoselective Synthesis of (+)-Rosiglitazone
The enantioselective synthesis of the individual enantiomers of Rosiglitazone is of significant interest for studying their distinct pharmacological profiles. One reported method for the stereoselective synthesis of (+)-(R)-Rosiglitazone involves a biocatalytic reduction of the intermediate 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione.
This biotransformation utilizes whole cells of the yeast Rhodotorula rubra under acidic conditions (pH 3.0-5.0) to achieve an enantioselective reduction, yielding the (+)-(R)-enantiomer.
Experimental Protocols
Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde
This intermediate is crucial for the synthesis of Rosiglitazone. A common method for its preparation is the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde (B137897).
Protocol:
-
To a stirred solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-fluorobenzaldehyde in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 16 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde as a viscous oil.
Knoevenagel Condensation to form 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione
Protocol:
-
To a solution of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde and 2,4-thiazolidinedione in toluene, add a catalytic amount of piperidine (B6355638) and acetic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12-18 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold toluene, and dry under vacuum to yield the benzylidene intermediate.
Reduction to Racemic Rosiglitazone
Protocol:
-
Suspend the 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione in methanol (B129727).
-
Add magnesium turnings portion-wise to the stirred suspension at room temperature.
-
Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give racemic Rosiglitazone.
-
The free base can be converted to the maleate (B1232345) salt by treatment with maleic acid in acetone.[8]
Enantioselective Biocatalytic Reduction to this compound
Protocol:
-
Prepare a culture of Rhodotorula rubra in a suitable growth medium and incubate until a sufficient cell density is reached.
-
Harvest the cells by centrifugation and wash with a sterile buffer solution (e.g., phosphate (B84403) buffer).
-
Resuspend the yeast cells in a reaction buffer adjusted to a pH between 3.0 and 5.0.
-
Add the substrate, 5-{4-[2-(N-methyl-N-pyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione, to the cell suspension. The substrate can be dissolved in a minimal amount of a water-miscible organic solvent like ethanol (B145695) or DMSO before addition.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.
-
Monitor the progress of the reaction by periodically analyzing samples using chiral HPLC.
-
Once the reaction is complete, separate the cells from the reaction medium by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (+)-(R)-Rosiglitazone by column chromatography or recrystallization.
-
Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Mechanism of Action: PPARγ Signaling Pathways
Rosiglitazone exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[9] This activation leads to a cascade of downstream events that ultimately improve insulin sensitivity. The signaling pathways involved can be broadly categorized as PPARγ-dependent and PPARγ-independent.
PPARγ-Dependent Signaling
Upon activation by Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
Key downstream effects of PPARγ activation include:
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids and are more insulin-sensitive.
-
Glucose and Lipid Metabolism: Regulates the expression of genes involved in glucose uptake (e.g., GLUT4), fatty acid uptake and storage, and lipid metabolism.[9]
-
Anti-inflammatory Effects: Can suppress the expression of pro-inflammatory genes.
PPARγ-Independent Signaling
Recent studies have revealed that Rosiglitazone can also exert effects through pathways that are independent of its direct interaction with PPARγ. These mechanisms often involve the modulation of other signaling cascades.
For instance, Rosiglitazone has been shown to influence the PI3K/Akt and AMPK signaling pathways.[11] It can lead to the inhibition of Akt phosphorylation and an increase in the expression of the tumor suppressor PTEN in a PPARγ-dependent manner in some cell types.[11] Concurrently, it can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which are crucial for cellular energy homeostasis and growth, through PPARγ-independent mechanisms.[11]
Conclusion
Rosiglitazone remains a cornerstone in the study of insulin resistance and the development of antidiabetic therapeutics. Understanding its synthesis, particularly the stereoselective synthesis of its active enantiomer, is crucial for the development of more refined and potentially safer drugs. Furthermore, the elucidation of its complex signaling mechanisms, encompassing both PPARγ-dependent and -independent pathways, opens new avenues for therapeutic intervention in metabolic diseases. This technical guide provides a foundational resource for researchers to build upon in their efforts to innovate in the field of diabetes drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Differential activity of rosiglitazone enantiomers at PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rosiglitazone maleate, SB-206846((-)-enantiomer, free base), SB-210232((+)-enantiomer, free base), BRL-49653C, Venvia, Nyracta, Avandia-药物合成数据库 [drugfuture.com]
- 8. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Promotes PPARγ-Dependent and -Independent Alterations in Gene Expression in Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
(+)-Rosiglitazone as a selective PPARγ agonist
An In-depth Technical Guide to (+)-Rosiglitazone as a Selective PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. A member of the thiazolidinedione (TZD) class of compounds, rosiglitazone (B1679542) has been instrumental in elucidating the physiological roles of PPARγ in glucose and lipid metabolism, adipogenesis, and inflammation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative pharmacological data, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action
Rosiglitazone exerts its effects by directly binding to and activating PPARγ.[1] The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that ultimately modulate the expression of target genes. This process involves several key steps:
-
Ligand Binding: As a small, lipophilic molecule, rosiglitazone traverses the cell membrane and enters the nucleus, where it binds to the ligand-binding domain (LBD) of PPARγ.[1] This binding induces a conformational change in the receptor.
-
Heterodimerization: The activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[3][4]
-
Co-regulator Exchange: The conformational shift upon ligand binding facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins, such as p300 and steroid receptor coactivator-1 (SRC-1).[5][6]
-
DNA Binding: The PPARγ-RXR heterodimer, along with the recruited co-activators, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]
-
Transcriptional Regulation: This binding event initiates the transcription of genes involved in various metabolic processes, including fatty acid uptake and storage, glucose metabolism, and adipocyte differentiation.[7][8]
Analysis of the enantiomers of rosiglitazone has suggested that the (S)-(-)-isomer is primarily responsible for its activity at PPARγ.[9]
Quantitative Pharmacological Data
The selectivity and potency of this compound as a PPARγ agonist have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: Binding Affinity of this compound for PPAR Subtypes
| Parameter | PPARγ | PPARα | PPARδ/β | Assay Type | Reference |
| Kd | ~40 nM | No significant binding | No significant binding | Radioligand Binding Assay | [10] |
| IC50 | 57.96 nM | Not reported | Not reported | TR-FRET Competitive Binding Assay | [1] |
| Ki | 1157 ± 1.08 nM | Not reported | Not reported | Fluorescence Competitive Binding Assay | [7] |
Table 2: Functional Activity of this compound on PPAR Subtypes
| Parameter | PPARγ | PPARα | PPARδ/β | Assay Type | Reference |
| EC50 | 60 nM | No activity | No activity | Cell-Based Reporter Assay | |
| EC50 | 6.3 x 10-8 M | Not applicable | Not applicable | Serum PPARγ Activity Assay | [11] |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The canonical signaling pathway initiated by the binding of this compound to PPARγ is depicted below.
Experimental Workflow: PPARγ Competitive Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of a test compound like this compound to PPARγ using a competitive binding assay.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay for PPARγ
This assay measures the ability of a test compound to displace a radiolabeled ligand from the PPARγ ligand-binding domain (LBD).
Materials:
-
Purified recombinant human PPARγ-LBD
-
Radioligand: [3H]-Rosiglitazone
-
Test compound: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM DTT, 10% glycerol
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the purified PPARγ-LBD, a fixed concentration of [3H]-Rosiglitazone (at or below its Kd), and varying concentrations of unlabeled this compound in the assay buffer.
-
Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the protein-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of [3H]-Rosiglitazone against the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: PPARγ Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of PPARγ in response to treatment with a test compound.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid (containing PPREs upstream of a luciferase gene)
-
Internal control plasmid (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent and luminometer
Procedure:
-
Seed HEK293 cells in culture plates and grow for approximately 18-24 hours.
-
Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection method.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity from the internal control plasmid.
Data Analysis:
-
Express the results as fold induction of luciferase activity compared to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.[13][14][15]
Conclusion
This compound is a well-characterized, potent, and selective PPARγ agonist that has been invaluable for studying the roles of this nuclear receptor in health and disease. Its high affinity and selectivity for PPARγ, coupled with its well-defined mechanism of action, make it a critical tool for researchers in the fields of metabolic disease, inflammation, and drug discovery. The experimental protocols detailed in this guide provide a framework for the continued investigation of PPARγ signaling and the development of novel therapeutic agents targeting this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential activity of rosiglitazone enantiomers at PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Insulin-Sensitizing Role of (+)-Rosiglitazone: A Technical Guide
An In-depth Examination of the Molecular Mechanisms and Cellular Effects of a Potent Thiazolidinedione
Introduction
(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a significant tool in the management of type 2 diabetes mellitus due to its potent insulin-sensitizing effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, with a focus on its role as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3] We will delve into the downstream signaling pathways, the quantitative effects on glucose and lipid metabolism, and the detailed experimental protocols used to elucidate these actions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology.
Mechanism of Action: A Focus on PPARγ Activation
The primary mechanism of action of Rosiglitazone (B1679542) is its high-affinity binding to and activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in pancreatic beta cells, vascular endothelium, and macrophages.[1][2] As a transcription factor, activated PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[2][3]
Key molecular events following PPARγ activation by Rosiglitazone include:
-
Enhanced Insulin (B600854) Signaling: Rosiglitazone improves insulin sensitivity by potentiating the insulin signaling cascade. It has been shown to increase the expression of the insulin receptor and enhance its tyrosine kinase activity.[5] This leads to increased tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and IRS-2, and subsequent activation of phosphatidylinositol 3-kinase (PI3K) and Akt.[5]
-
Increased Glucose Transporter Translocation: A critical downstream effect is the increased expression and translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in adipocytes and skeletal muscle cells.[2][6] This enhances the uptake of glucose from the bloodstream into these tissues, thereby lowering blood glucose levels.[2][6] Rosiglitazone has been shown to increase cell surface GLUT4 levels by enhancing its endosomal recycling.[6]
-
Modulation of Adipokine Secretion: PPARγ activation influences the secretion of adipokines from fat cells. Rosiglitazone increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the levels of resistin and tumor necrosis factor-alpha (TNF-α), which are associated with insulin resistance.[2][3]
-
Regulation of Gene Expression: Rosiglitazone-activated PPARγ directly regulates the expression of numerous genes. While many adipocyte-specific genes are upregulated, some, including the PPARγ gene itself, are repressed.[7] The relative occupancy of PPARγ and another key adipocyte transcription factor, CCAAT-enhancer binding protein α (C/EBPα), appears to be a critical determinant of whether a gene is induced or repressed.[7]
Quantitative Effects on Glucose and Lipid Metabolism
The insulin-sensitizing effects of Rosiglitazone have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on its impact on glycemic control, insulin sensitivity, and glucose uptake.
Table 1: Effects of Rosiglitazone on Glycemic Control and Insulin Sensitivity
| Parameter | Study Population | Treatment | Duration | Result | Reference |
| HbA1c | Patients with inadequately controlled type 2 diabetes on insulin | Rosiglitazone (8 mg/day) + Insulin | 26 weeks | -1.2% mean reduction from baseline | [8] |
| Fasting Plasma Glucose | Patients with inadequately controlled type 2 diabetes on insulin | Rosiglitazone (8 mg/day) + Insulin | 26 weeks | Significant reduction from baseline | [8] |
| Whole-Body Insulin Sensitivity | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) | 26 weeks | 44% increase | [9] |
| HOMA-IR | Overweight and obese type 2 diabetic patients intolerant to metformin (B114582) | Rosiglitazone + Metformin | 6 months | Significant reduction compared to metformin alone | [10] |
| Progression to Diabetes/Death | Individuals with prediabetes | Rosiglitazone | 3 years (median) | 60% reduction in risk | [11] |
Table 2: Effects of Rosiglitazone on Glucose Uptake
| Tissue | Study Population/Model | Treatment | Result | Reference |
| Skeletal Muscle | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) for 26 weeks | Enhanced insulin-stimulated glucose uptake (from 26.6 to 36.8 µmol/kg/min) | [9] |
| Visceral Adipose Tissue | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) for 26 weeks | 29% increase in glucose uptake (from 17.8 to 23.0 µmol/kg/min) | [9] |
| Femoral Subcutaneous Adipose Tissue | Patients with type 2 diabetes | Rosiglitazone (4 mg b.i.d.) for 26 weeks | 58% increase in glucose uptake rate (from 10.8 to 17.1 µmol/kg/min) | [9] |
| Myocardium (Ischemic Regions) | Patients with type 2 diabetes and coronary artery disease | Rosiglitazone for 16 weeks | Increased from 20.6 to 25.5 µmol/100g/min | [12][13] |
| Myocardium (Non-ischemic Regions) | Patients with type 2 diabetes and coronary artery disease | Rosiglitazone for 16 weeks | Increased from 21.7 to 28.0 µmol/100g/min | [12][13] |
| Brown Adipocytes | Fetal rat primary brown adipocytes | 10 µmol/L Rosiglitazone for 24h | 40% increase in insulin-stimulated glucose uptake | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Rosiglitazone on insulin sensitization.
Hyperinsulinemic-Euglycemic Clamp
This is considered the gold standard for assessing in vivo insulin sensitivity.[14][15]
-
Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
-
Procedure:
-
Animal/Human Preparation: Subjects are fasted overnight. In animal studies, catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling) and allowed to recover.[15]
-
Insulin Infusion: A constant infusion of insulin is administered intravenously to achieve a steady-state hyperinsulinemic condition.[16]
-
Glucose Infusion: A variable infusion of glucose is administered to maintain the blood glucose concentration at a normal fasting level (euglycemia).[14]
-
Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels and adjust the glucose infusion rate accordingly.[14]
-
Data Analysis: The glucose infusion rate (GIR) during the last part of the clamp (steady state) is a measure of whole-body glucose disposal and thus insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[17]
-
Glucose Uptake Assay in Adipocytes
-
Objective: To measure the rate of glucose transport into adipocytes in vitro.
-
Procedure:
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Treatment: Adipocytes are treated with Rosiglitazone at a specified concentration and duration.
-
Insulin Stimulation: Cells are stimulated with insulin for a defined period to induce GLUT4 translocation.
-
Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]-D-glucose, is added to the culture medium.[18]
-
Cell Lysis and Scintillation Counting: After a short incubation, the uptake is stopped, and the cells are washed and lysed. The amount of radioactivity inside the cells is measured using a scintillation counter, which is proportional to the rate of glucose uptake.[18]
-
GLUT4 Translocation Assay (Plasma Membrane Lawn Assay)
-
Objective: To visualize and quantify the amount of GLUT4 at the plasma membrane.
-
Procedure:
-
Cell Treatment: Adipocytes are treated with Rosiglitazone and stimulated with insulin as described above.
-
Plasma Membrane Lawn Preparation: Cells are subjected to a process that removes the top and sides of the cell, leaving behind the basal plasma membrane attached to the coverslip (the "lawn").
-
Immunofluorescence Staining: The plasma membrane lawns are fixed and incubated with a primary antibody specific for GLUT4, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The fluorescence intensity at the plasma membrane is visualized using fluorescence microscopy and quantified using image analysis software. An increase in fluorescence intensity indicates an increase in GLUT4 at the plasma membrane.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Rosiglitazone and a typical experimental workflow for studying its effects.
Caption: Rosiglitazone activates PPARγ, leading to gene transcription modulation.
Caption: Rosiglitazone enhances insulin signaling to promote glucose uptake.
Caption: Workflow for assessing Rosiglitazone's effects on insulin sensitivity.
Conclusion
This compound exerts its profound insulin-sensitizing effects primarily through the activation of the nuclear receptor PPARγ. This leads to a cascade of genomic and non-genomic events that collectively enhance the cellular response to insulin. Key among these are the potentiation of the insulin signaling pathway and the increased translocation of GLUT4 to the cell surface of adipocytes and muscle cells, resulting in increased glucose disposal from the circulation. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding and further investigating the complex pharmacology of this important therapeutic agent. While its clinical use has been subject to debate due to side effects, the study of Rosiglitazone continues to provide invaluable insights into the molecular basis of insulin resistance and the development of novel therapeutics for type 2 diabetes.
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Rosiglitazone therapy improves insulin resistance parameters in overweight and obese diabetic patients intolerant to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosiglitazone improves myocardial glucose uptake in patients with type 2 diabetes and coronary artery disease: a 16-week randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the PPARγ-Independent Effects of (+)-Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone (B1679542), a member of the thiazolidinedione (TZD) class of drugs, is a well-established agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and insulin (B600854) sensitization.[1] For years, the therapeutic benefits of rosiglitazone in type 2 diabetes were primarily attributed to its PPARγ-dependent actions. However, a growing body of evidence reveals a fascinating and complex landscape of PPARγ-independent effects exerted by this molecule, particularly its (+)-enantiomer. These off-target activities present both challenges and exciting opportunities for drug development, suggesting novel therapeutic applications beyond metabolic diseases.
This in-depth technical guide provides a comprehensive overview of the core PPARγ-independent effects of (+)-Rosiglitazone. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the alternative signaling pathways, experimental evidence, and methodologies crucial for navigating this evolving field of study. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex pathways, this guide aims to be an indispensable resource for advancing research and development in this area.
Core PPARγ-Independent Mechanisms
Mounting evidence indicates that rosiglitazone can influence cellular processes through mechanisms that do not involve the activation of PPARγ.[2] These effects are often observed at concentrations higher than those required for PPARγ agonism and can be demonstrated in cells lacking PPARγ or in the presence of PPARγ antagonists.[2][3][4] The (S)-(-)-isomer of rosiglitazone is primarily responsible for its antidiabetic activity through PPARγ binding, leaving the (+)-enantiomer as a key player in many of the observed PPARγ-independent actions.[5]
The primary PPARγ-independent mechanisms of rosiglitazone that have been identified include:
-
Mitochondrial Modulation: Rosiglitazone has been shown to directly impact mitochondrial function and biogenesis.[3][6][7]
-
Anti-Inflammatory Signaling: The compound exhibits anti-inflammatory properties through pathways distinct from classical PPARγ activation.[8][9][10]
-
Cancer Cell Proliferation and Apoptosis: Rosiglitazone can inhibit the growth of various cancer cells through PPARγ-independent signaling.[2][11][12]
Data Presentation: Quantitative Insights into PPARγ-Independent Effects
The following tables summarize key quantitative data from studies investigating the PPARγ-independent effects of rosiglitazone.
Table 1: Effects of Rosiglitazone on Mitochondrial Function (PPARγ-Independent)
| Parameter | Cell/Tissue Type | Rosiglitazone Concentration | Observed Effect | Citation |
| Mitochondrial Oxidation (NADH autofluorescence) | Isolated Rat Hearts | 2, 10, 50 µM | Dose-dependent decrease (increase in oxidation) | [3] |
| Mitochondrial Oxidation (FAD autofluorescence) | Isolated Rat Hearts | 2, 10, 50 µM | Dose-dependent increase (increase in oxidation) | [3] |
| Mitochondrial Mass | White Adipocytes (ob/ob mice) | Not specified | Increase | [7] |
| Oxygen Consumption | White Adipocytes (ob/ob mice) | Not specified | Markedly enhanced | [7] |
| Palmitate Oxidation | White Adipocytes (ob/ob mice) | Not specified | Significantly increased | [7] |
| Mitochondrial DNA (mtDNA) | Mouse Brain | Not specified | Induced | [6] |
| Estrogen-Stimulated Related Receptor Alpha (ESRRA) mRNA | Mouse Brain | Not specified | Induced | [6] |
| Complex I Activity (Mitochondrial Respiratory Chain) | ob/ob Mice Liver | 1 mg/kg/day | Suppressed | [13] |
Table 2: PPARγ-Independent Anti-Inflammatory and Anti-Cancer Effects of Rosiglitazone
| Parameter | Cell/Tissue Type | Rosiglitazone Concentration | Observed Effect | Citation |
| TSC2 Phosphorylation (Serine-1254) | Non-Small Cell Lung Carcinoma (NSCLC) Cells (H2106) | Not specified | Increase | [11] |
| p70S6K Phosphorylation | NSCLC Cells | Not specified | Downregulation | [11] |
| Cell Growth Inhibition | NSCLC Cells | Not specified | Reduced by 50% with TSC2 siRNA | [11] |
| Interleukin-18 (IL-18) | Lipopolysaccharide (LPS)-induced Vascular Smooth Muscle Cells (VSMCs) | Not specified | Decrease | [8] |
| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | LPS-induced VSMCs | Not specified | Decrease | [8] |
| Toll-like Receptor 4 (TLR4) | LPS-induced VSMCs | Not specified | Decrease | [8] |
| AMP-activated protein kinase (AMPK) activation | Muscle cells | 200 µM | Dramatic increase in AMP:ATP ratio and AMPK activation | [14][15] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the PPARγ-independent effects of rosiglitazone.
Assessment of Mitochondrial Redox State in Isolated Hearts
-
Objective: To measure the effect of rosiglitazone on mitochondrial oxidation independently of PPARγ.
-
Model: Langendorff-perfused isolated hearts from Brown Norway rats.
-
Methodology:
-
Hearts are perfused with Krebs-Henseleit buffer.
-
Online NADH and FAD autofluorescence are measured to assess the mitochondrial redox state.
-
Increasing doses of rosiglitazone (e.g., 2, 10, and 50 µM) are administered.
-
To confirm PPARγ-independence, the experiment is repeated in the presence of a specific PPARγ antagonist, such as GW9662 (10 µM).
-
Changes in NADH (decrease indicates oxidation) and FAD (increase indicates oxidation) fluorescence are recorded and analyzed.[3]
-
Analysis of Mitochondrial Biogenesis in Adipose Tissue
-
Objective: To determine the in vivo effect of rosiglitazone on mitochondrial mass and gene expression in white adipose tissue.
-
Model: ob/ob mice.
-
Methodology:
-
Mice are treated with rosiglitazone.
-
White adipose tissue is harvested.
-
Mitochondrial mass is assessed by measuring the levels of mitochondrial proteins (e.g., chaperonin 60) via Western blotting or by staining with mitochondria-specific dyes.
-
Gene expression of mitochondrial proteins is analyzed using oligonucleotide array sequence analysis or quantitative real-time PCR.
-
Functional assays, such as oxygen consumption and palmitate oxidation, are performed on isolated adipocytes.[7]
-
Investigation of Anti-Cancer Signaling Pathways
-
Objective: To investigate the PPARγ-independent effect of rosiglitazone on cancer cell signaling pathways.
-
Model: Non-small cell lung carcinoma (NSCLC) cell lines (e.g., H2106).
-
Methodology:
-
Cells are treated with rosiglitazone for various time points.
-
To confirm PPARγ-independence, experiments are conducted in the presence of a PPARγ antagonist or using cells with PPARγ expression knocked down via siRNA.
-
Cell lysates are collected and subjected to Western blot analysis to assess the phosphorylation status of key signaling proteins, such as TSC2 and p70S6K.[11]
-
Cell proliferation is measured using assays like the [methyl-³H]thymidine incorporation assay.[12]
-
Evaluation of Anti-Inflammatory Effects in Vascular Smooth Muscle Cells
-
Objective: To determine the mechanism of rosiglitazone's anti-inflammatory effects in a vascular context.
-
Model: Lipopolysaccharide (LPS)-induced inflammation in vascular smooth muscle cells (VSMCs).
-
Methodology:
-
VSMCs are stimulated with LPS to induce an inflammatory response.
-
Cells are co-treated with rosiglitazone.
-
The expression of inflammatory mediators (e.g., IL-18, TIMP-1) and signaling molecules (e.g., TLR4) is measured by ELISA or RT-qPCR.
-
To establish the role of specific pathways, experiments are repeated in the presence of pathway inhibitors (e.g., TLR4 blocker) or with siRNA-mediated knockdown of key signaling components like TRIF or IRF3.[8]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key PPARγ-independent signaling pathways of this compound.
Caption: PPARγ-independent activation of TSC2 by this compound, leading to mTORC1 inhibition and reduced cell proliferation.
Caption: PPARγ-independent anti-inflammatory effect of this compound via inhibition of the TLR4/TRIF/IRF3/IP-10 signaling pathway.
Caption: Experimental workflow to investigate the PPARγ-independent effects of this compound on mitochondrial biogenesis and function.
Conclusion and Future Directions
The exploration of PPARγ-independent effects of this compound has unveiled a complex and multifaceted pharmacological profile for this well-known antidiabetic agent. The evidence strongly suggests that rosiglitazone can modulate critical cellular processes such as mitochondrial function, inflammation, and cancer cell proliferation through mechanisms distinct from its classical interaction with PPARγ. These findings have significant implications for drug development, opening up the possibility of designing novel therapeutic agents that leverage these "off-target" effects for a range of diseases, including cancer and inflammatory disorders.
Future research should focus on several key areas. Firstly, a more precise delineation of the structure-activity relationships for the PPARγ-independent effects is needed to guide the development of new chemical entities with enhanced potency and selectivity for these alternative targets. Secondly, further in-vivo studies are crucial to validate the therapeutic potential of these off-target effects in relevant disease models. Finally, a deeper understanding of the interplay between the PPARγ-dependent and -independent pathways will be essential for predicting the overall pharmacological and toxicological profile of rosiglitazone and its analogues. This continued investigation will undoubtedly pave the way for innovative therapeutic strategies and a more complete understanding of the biological activities of the thiazolidinedione class of molecules.
References
- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential activity of rosiglitazone enantiomers at PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone induces mitochondrial biogenesis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial remodeling in adipose tissue associated with obesity and treatment with rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARγ agonist rosiglitazone ameliorates LPS-induced inflammation in vascular smooth muscle cells via the TLR4/TRIF/IRF3/IP-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retracted: Rosiglitazone, a ligand of the peroxisome proliferator-activated receptor-gamma, reduces acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Anti-diabetic drugs rosiglitazone and metformin stimulate AMP-activated protein kinase through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of (+)-Rosiglitazone Beyond Diabetes: A Technical Guide for Researchers
An In-depth Exploration of Non-diabetic Research Applications, Mechanisms of Action, and Experimental Protocols
Introduction
(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). While clinically established for its insulin-sensitizing effects in the management of type 2 diabetes, a growing body of preclinical and clinical research has unveiled a diverse range of pharmacological activities extending beyond glycemic control. These non-diabetic applications of Rosiglitazone have significant implications for drug development and repurposing efforts in various therapeutic areas, including inflammatory diseases, neurodegenerative disorders, oncology, and cardiovascular conditions.
This technical guide provides a comprehensive overview of the non-diabetic research applications of this compound, with a focus on its molecular mechanisms, supported by quantitative data from key studies. Detailed experimental protocols for foundational research techniques are provided to enable researchers to investigate and build upon these findings. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biological processes modulated by Rosiglitazone.
Core Mechanisms of Action in Non-Diabetic Conditions
Rosiglitazone's therapeutic effects in non-diabetic contexts are mediated through both PPARγ-dependent and -independent signaling pathways.
PPARγ-Dependent Mechanisms: As a PPARγ agonist, Rosiglitazone binds to and activates PPARγ, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This mechanism is central to its anti-inflammatory effects, where it can transrepress the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).
PPARγ-Independent Mechanisms: Emerging evidence indicates that Rosiglitazone can also exert biological effects independently of PPARγ activation. These "off-target" effects involve direct interactions with other cellular proteins and signaling molecules, contributing to its diverse pharmacological profile, particularly in cancer and neuroprotection.
Therapeutic Applications and Supporting Data
Anti-inflammatory Effects
Rosiglitazone has demonstrated potent anti-inflammatory properties in various non-diabetic inflammatory conditions. Its primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Quantitative Data from Clinical and Preclinical Studies:
| Study Population | Intervention | Key Biomarker | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Percentage Change | P-value |
| Nondiabetic Obese Subjects[1] | Rosiglitazone (4 mg/day for 6 weeks) | Plasma MCP-1 (pg/mL) | 245 ± 25 | 190 ± 20 | -22.4% | < 0.05 |
| Plasma CRP (mg/L) | 4.5 ± 0.8 | 3.0 ± 0.6 | -33.3% | < 0.05 | ||
| Nondiabetic Hypertensive Patients[2] | Rosiglitazone (8 mg/day for 16 weeks) | C-Reactive Protein (mg/L) | 3.4 ± 0.6 | 2.1 ± 0.4 | -38.2% | < 0.01 |
| Nondiabetic Postmenopausal Women[3] | Rosiglitazone (4 mg/day for 12 weeks) | Plasma MMP-9 (ng/mL) | 450 ± 120 | 350 ± 100 | -22.2% | < 0.05 |
| Leukocyte Count (x10^9/L) | 6.8 ± 1.5 | 6.1 ± 1.3 | -10.3% | < 0.05 |
Signaling Pathway: Rosiglitazone's Anti-inflammatory Action via NF-κB Inhibition
Caption: Rosiglitazone's anti-inflammatory signaling pathway.
Neurodegenerative Diseases: Alzheimer's Disease
Preclinical studies suggest that Rosiglitazone may offer neuroprotective benefits in Alzheimer's disease by reducing amyloid-beta (Aβ) and tau pathology, and by promoting neuronal survival through the activation of the CREB/BDNF/TrkB signaling pathway.
Quantitative Data from Preclinical Studies:
| Animal Model | Intervention | Key Outcome | Control Group (Mean ± SEM) | Rosiglitazone Group (Mean ± SEM) | Percentage Change | P-value |
| hAPP Transgenic Mice[4] | Rosiglitazone (chronic treatment) | Cortical Aβ42 levels | 100% | ~43% | -57% | < 0.01 |
| Cortical Aβ40 levels | 100% | ~28% | -72% | < 0.01 | ||
| Hippocampal p-tau (AT8) | Not quantified | Visibly reduced | - | - | ||
| STZ-induced Diabetic Rats[5] | Rosiglitazone (20 mg/kg/day for 8 weeks) | Hippocampal BDNF levels | Decreased | Upregulated | - | - |
Signaling Pathway: Neuroprotective Effects of Rosiglitazone
References
- 1. Activation of Peroxisome Proliferator-Activated Receptor γ by Rosiglitazone Inhibits Lipopolysaccharide-Induced Release of High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Exploring Rosiglitazone’s Potential to Treat Alzheimer’s Disease through the Modulation of Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (+)-Rosiglitazone on Adipocyte Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has profound effects on adipocyte biology.[1] As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism of action revolves around the activation of PPARγ, a master regulator of adipogenesis.[2] This activation orchestrates a cascade of events that influence adipocyte differentiation, lipid metabolism, and glucose homeostasis. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on adipocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action: PPARγ Activation
This compound functions as a high-affinity ligand for PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[1][3] Upon binding, Rosiglitazone (B1679542) induces a conformational change in the PPARγ receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This transcriptional regulation is the cornerstone of Rosiglitazone's effects on adipocyte biology, influencing processes from differentiation to metabolic function.
Effects on Adipogenesis
Rosiglitazone is a potent inducer of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes.[2] This is a direct consequence of PPARγ activation, which is considered a master regulator of this process.[2] By activating PPARγ, Rosiglitazone initiates a transcriptional cascade involving the upregulation of key adipogenic marker genes.
Upregulation of Adipogenic Genes
Treatment of preadipocytes with Rosiglitazone leads to a significant increase in the expression of genes crucial for the adipocyte phenotype.
| Gene | Function | Fold Change with Rosiglitazone | Reference Cell Type |
| PPARγ | Master regulator of adipogenesis | ~2-fold increase in mRNA | 3T3-L1 adipocytes |
| C/EBPα | Transcription factor, works with PPARγ | Over-expression | Telomerase-Transformed Mesenchymal Stromal Cells |
| FABP4 (aP2) | Fatty acid binding and transport | Upregulated | Adipose-Derived Mesenchymal Stem Cells |
| Adiponectin | Insulin-sensitizing adipokine | Increased expression | 3T3-L1 adipocytes |
| Leptin | Adipokine regulating energy balance | Increased expression | Adipose-Derived Mesenchymal Stem Cells |
| UCP-1 | Uncoupling protein, marker for brown/beige adipocytes | Upregulated | Telomerase-Transformed Mesenchymal Stromal Cells |
Note: Fold changes can vary depending on the cell line, concentration of Rosiglitazone, and duration of treatment.
Morphological Changes
The transcriptional changes induced by Rosiglitazone manifest as clear morphological alterations in differentiating preadipocytes. These include a change from a fibroblastic to a more rounded shape and the accumulation of intracellular lipid droplets.[5]
Impact on Glucose Metabolism
Rosiglitazone enhances insulin (B600854) sensitivity in adipocytes, primarily by increasing glucose uptake. This effect is crucial for its anti-diabetic properties.
Enhanced Glucose Uptake
Studies have consistently shown that Rosiglitazone treatment increases glucose uptake in adipocytes.
| Parameter | Condition | Fold Change / % Increase | Reference |
| Glucose Uptake | Rosiglitazone vs. Placebo (Visceral Adipose Tissue) | 29% increase | [6] |
| Glucose Uptake | Rosiglitazone vs. Placebo (Femoral Subcutaneous Adipose Tissue) | 58% increase | [6] |
| Whole-body insulin-stimulated glucose uptake | Rosiglitazone vs. Placebo | 44% improvement | [6] |
| Subcutaneous Adipose Tissue Glucose Uptake | Rosiglitazone Treatment | 23% increase | [7] |
The enhanced glucose uptake is mediated by the increased expression and translocation of glucose transporters, particularly GLUT4, to the plasma membrane. This process is linked to the activation of the PI3K/AKT signaling pathway.[8]
Regulation of Lipolysis
The effect of Rosiglitazone on lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), is complex and can be context-dependent. Some studies report that Rosiglitazone can increase the expression of lipolytic enzymes, while others show it enhances insulin's anti-lipolytic effect.[3][9]
Quantitative Effects on Lipolysis
| Parameter | Condition | Effect | Reference |
| Epinephrine-stimulated FFA release | Short-term Rosiglitazone treatment (2h) in 3T3-L1 adipocytes | 20% increase | [3] |
| Insulin suppression of glycerol release | 3 months of Rosiglitazone treatment in type 2 diabetic subjects | 52% increase in sensitivity | [9][10] |
| ATGL mRNA | Rosiglitazone treatment in mouse adipose tissue | 2-fold increase | [3] |
| ATGL protein | Rosiglitazone treatment in mouse adipose tissue | 0.7-fold increase | [3] |
| TNF-α secretion (pro-lipolytic) | Rosiglitazone cotreatment with insulin in human adipocytes | Reduced | [11] |
Experimental Protocols
Adipocyte Differentiation of 3T3-L1 Cells
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes using a standard cocktail supplemented with Rosiglitazone.[12][13]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Insulin (10 µg/mL stock)
-
Dexamethasone (1 µM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a culture vessel and grow in DMEM with high glucose, 10% FBS, and 1% P/S until 100% confluent.
-
Growth Arrest: Maintain the confluent cells for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I: DMEM with high glucose, 10% FBS, 1 µg/mL insulin, 0.25 µM dexamethasone, 0.5 mM IBMX, and the desired concentration of Rosiglitazone (e.g., 2 µM).
-
Medium Change (Day 2): After 48 hours, replace the medium with Differentiation Medium II: DMEM with high glucose, 10% FBS, 1 µg/mL insulin, and Rosiglitazone.
-
Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with maintenance medium: DMEM with high glucose, 10% FBS, and Rosiglitazone.
-
Assessment of Differentiation: Mature adipocytes with visible lipid droplets should appear around day 7-10. Differentiation can be quantified by Oil Red O staining.
Glucose Uptake Assay (2-Deoxyglucose Method)
This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Phloretin (inhibitor of glucose transport)
-
Scintillation fluid and counter
Procedure:
-
Serum Starvation: Wash differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Pre-incubation: Wash cells with KRH buffer and pre-incubate in KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. Incubate for 5-10 minutes at 37°C.
-
Termination: Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysate to normalize the glucose uptake data.
Lipolysis Assay (Glycerol Release)
This protocol measures the rate of lipolysis by quantifying the amount of glycerol released into the culture medium.[3][11][14]
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Krebs-Ringer-HEPES (KRH) buffer with 2% fatty acid-free BSA
-
Isoproterenol (B85558) (lipolysis stimulator)
-
Glycerol Assay Kit (colorimetric or fluorometric)
Procedure:
-
Washing: Wash differentiated adipocytes twice with PBS.
-
Incubation: Incubate the cells in KRH buffer with 2% BSA. Add test compounds (e.g., Rosiglitazone) and/or a lipolytic agent (e.g., isoproterenol at 10 µM) or vehicle control.
-
Sample Collection: Incubate for a defined period (e.g., 1-3 hours) at 37°C. Collect the culture medium (supernatant).
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalization: Lyse the cells and measure the total protein content to normalize the glycerol release data.
Conclusion
This compound exerts a powerful influence on adipocyte biology, primarily through its role as a PPARγ agonist. It drives adipogenesis, enhances insulin-stimulated glucose uptake, and modulates lipolysis. These actions collectively contribute to its insulin-sensitizing effects. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers investigating the intricate roles of Rosiglitazone in adipocyte function and its broader implications for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of adipose triglyceride lipase by rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of rosiglitazone and metformin on adipose tissue distribution and glucose uptake in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. saibou.jp [saibou.jp]
Methodological & Application
Application Notes and Protocols for Adipocyte Differentiation Assay Using (+)-Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, such as preadipocytes or mesenchymal stem cells, develop into mature, lipid-laden adipocytes. This process is a key area of research in understanding metabolic diseases like obesity and type 2 diabetes. (+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[2][3] Activation of PPARγ by Rosiglitazone initiates a transcriptional cascade leading to the expression of genes crucial for the adipocyte phenotype, making it an invaluable tool for in vitro studies of adipocyte biology.[1][4]
These application notes provide a detailed overview of the use of this compound to induce adipocyte differentiation in cell culture, along with comprehensive protocols for assessing the extent of differentiation through lipid accumulation and gene expression analysis.
Mechanism of Action: Rosiglitazone and PPARγ Signaling
This compound exerts its pro-adipogenic effects by binding to and activating PPARγ. Upon ligand binding, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes essential for adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity.[1]
Caption: Rosiglitazone signaling pathway in adipogenesis.
Data Presentation: Efficacy of this compound in Adipocyte Differentiation
The optimal concentration of this compound for inducing adipocyte differentiation can vary depending on the cell line and experimental conditions. The following tables summarize effective concentrations and observed outcomes from various studies.
Table 1: Effective Concentrations of this compound for Adipocyte Differentiation
| Cell Line | Rosiglitazone Concentration | Other Differentiation Components | Duration of Treatment | Key Outcomes |
| 3T3-L1 | 2 µM | 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin | 3 days induction | Optimized lipid accumulation.[1] |
| Adipose-Derived Mesenchymal Stem Cells (various species) | 1 µM - 5 µM | 1 µM Dexamethasone, ITS (Insulin, Transferrin, Selenite) | 7 and 14 days | 5 µM promoted adipogenic capacity, increased cell number, lipid droplet size, and upregulated FABP-4 and Leptin expression.[5] |
| Telomerase-Transformed Mesenchymal Stromal Cells (iMSC3) | 2 µM | Standard differentiation cocktail | Not specified | Enhanced general and brown adipogenesis.[1] |
Table 2: Quantitative Effects of this compound on Adipogenic Markers
| Cell Line | Rosiglitazone Treatment | Marker | Fold Change/Effect |
| 3T3-L1 | 1 µM | Adipogenic Genes (general) | Upregulation of genes associated with PPARγ.[6] |
| Human Mesenchymal Stem Cells | Not specified | FABP4 (Fatty Acid Binding Protein 4) | Markedly increased expression.[7] |
| Human Mesenchymal Stem Cells | Not specified | Runx2 (Osteoblastogenesis marker) | Reduced expression, indicating a shift away from bone formation.[7] |
| Adipose-Derived Mesenchymal Stem Cells (Horse) | 5 µM | FABP-4 | Significant increase in expression (p < 0.001).[5] |
| Adipose-Derived Mesenchymal Stem Cells (Horse) | 5 µM | Leptin | Upregulated expression.[5] |
Experimental Workflow for Adipocyte Differentiation Assay
The general workflow for an in vitro adipocyte differentiation experiment using this compound involves several key stages, from cell culture to the final analysis of differentiated adipocytes.
Caption: General experimental workflow for adipocyte differentiation.
Experimental Protocols
Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted for the robust differentiation of 3T3-L1 preadipocytes into mature adipocytes using a cocktail that includes this compound.[8][9]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Phosphate-Buffered Saline (PBS)
Media Preparation:
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and 2 µM this compound.
-
Differentiation Medium II (DMII): Growth Medium supplemented with 10 µg/mL Insulin and 2 µM this compound.
-
Maintenance Medium: Growth Medium.
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in the desired culture plates and grow in Growth Medium until they reach 100% confluence. It is critical to allow the cells to become contact-inhibited for 2 days post-confluence.
-
Induction of Differentiation (Day 0): Aspirate the Growth Medium and replace it with DMI.
-
Maturation (Day 2): Aspirate the DMI and replace it with DMII.
-
Maintenance (Day 4 and onwards): Aspirate the DMII and replace it with fresh Maintenance Medium every 2 days. Lipid droplets should be visible under the microscope and will increase in size and number over the following days. The cells are typically ready for analysis between days 8 and 14.
Protocol 2: Quantification of Lipid Accumulation by Oil Red O Staining
Oil Red O is a lipid-soluble dye used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.[10][11]
Materials:
-
Oil Red O stock solution (0.5 g Oil Red O in 100 mL isopropanol)
-
Formalin (10%) or 4% Paraformaldehyde in PBS
-
Isopropanol (B130326) (100% and 60%)
-
Distilled water
-
Microplate reader
Procedure:
-
Preparation of Staining Solution: Prepare the working Oil Red O solution by diluting the stock solution with distilled water (6 parts stock to 4 parts water). Allow the solution to sit for 20 minutes and then filter through a 0.2 µm filter.
-
Cell Fixation: Wash the differentiated adipocytes twice with PBS. Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Washing: Aspirate the formalin and wash the cells twice with distilled water. Remove all the water and wash once with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the working Oil Red O solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
Washing: Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Quantification:
-
Visually inspect and capture images of the stained cells under a microscope.
-
For quantification, completely dry the plates.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes on a shaker to ensure complete elution.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[12]
-
Protocol 3: Analysis of Adipogenic Gene Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of key adipogenic marker genes to confirm differentiation at the molecular level.[1]
Materials:
-
Differentiated adipocytes and undifferentiated preadipocytes (control)
-
PBS
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Adipoq (Adiponectin), Fabp4 (aP2)) and a housekeeping gene (e.g., Actb (β-actin), Gapdh)
-
Real-time PCR system
Procedure:
-
RNA Extraction: On the desired day of analysis (e.g., day 8 or 14), wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system using appropriate cycling conditions.
-
Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in differentiated cells compared to the undifferentiated controls.
Conclusion
This compound is a robust and widely utilized tool for inducing adipocyte differentiation in vitro, primarily through its potent activation of the PPARγ signaling pathway. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound to generate mature adipocytes and for quantifying the extent of differentiation. Researchers should optimize reagent concentrations and timelines based on their specific cell models and experimental objectives to ensure reliable and reproducible results in the study of adipogenesis and metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 4. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Studies with (+)-Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro cell culture studies with (+)-Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document outlines detailed protocols for common experimental assays, summarizes key quantitative data from various studies, and illustrates the primary signaling pathways modulated by Rosiglitazone (B1679542).
Introduction
This compound is a member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[1] Its primary mechanism of action is the activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, as well as inflammation and cell differentiation.[2][3] In vitro cell culture models are invaluable for elucidating the molecular mechanisms of Rosiglitazone's actions, evaluating its therapeutic potential, and investigating potential off-target effects.[2]
Data Presentation: Quantitative Summary of this compound In Vitro Activity
The following tables summarize the effective concentrations and inhibitory concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for experimental design.
Table 1: Effective Concentrations (EC50) of this compound
| Parameter | Cell Line/System | Value | Reference |
| PPARγ Agonism | In vitro assay | 60 nM | |
| PPARγ1 Activation | Luciferase Reporter Assay | ~30 nM | [4] |
| PPARγ2 Activation | Luciferase Reporter Assay | ~100 nM | [4] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| Adrenocortical Carcinoma (SW13) | 22.48 ± 1.54 | [5] |
| Colon Cancer (CaCo-2) | 150 ± 25 | [6] |
| Colon Cancer (HT-29) | 140.4 ± 21.23 | [7] |
Table 3: Effective Concentrations of this compound in Various In Vitro Models
| Application | Cell Line | Concentration | Duration | Key Findings | Reference |
| Adipocyte Differentiation | 3T3-L1 | 2 µM | 10-12 days | Complete differentiation into mature adipocytes. | [3] |
| Anti-inflammatory Effects | RAW264.7 Macrophages | 1-20 µM | 24 hours | Inhibition of LPS-induced inflammatory responses. | [8][9] |
| Endothelial Cell Migration | HUVECs | 10 µM | 24 hours | Promotion of endothelial cell migration. | [10] |
| Sensitization to Chemotherapy | BEL-7402, Huh7 (HCC) | 30 µM | 48 hours | Enhanced anti-tumor effect of 5-Fluorouracil (B62378). | [11] |
Experimental Protocols
Detailed methodologies for key in vitro experiments involving this compound are provided below.
Protocol 1: 3T3-L1 Preadipocyte Differentiation
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes using a Rosiglitazone-containing cocktail.[2][3][12]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium A: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and 2 µM Rosiglitazone.
-
Differentiation Medium B: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a culture plate and grow to 100% confluency. Maintain for an additional 2 days to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium A.
-
Induction (Day 2): Aspirate Differentiation Medium A and replace it with Differentiation Medium B.
-
Maturation (Day 4 onwards): Replace the medium with Differentiation Medium B every 2 days until mature adipocytes with visible lipid droplets are formed (typically 10-12 days).
-
Assessment of Differentiation (Oil Red O Staining):
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-15 minutes.
-
Wash with water and visualize lipid droplets (stained red) under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure absorbance at 490-520 nm.[2]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of Rosiglitazone on the viability of cancer cell lines.[11][13]
Materials:
-
Cancer cell line of interest (e.g., HT-29, BEL-7402)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL (200 µL/well) and incubate for 24 hours.[11]
-
Treatment: Prepare serial dilutions of Rosiglitazone in culture medium. The final DMSO concentration should not exceed 0.5%.[14] Replace the medium with fresh medium containing various concentrations of Rosiglitazone or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[7][11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol outlines the steps to analyze changes in protein expression in response to Rosiglitazone treatment, for example, in the PPARγ or PI3K/Akt pathways.[15][16][17]
Materials:
-
Cultured cells treated with Rosiglitazone
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix lysates with Laemmli buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
Rosiglitazone primarily acts through the PPARγ signaling pathway but also influences other pathways such as NF-κB and PI3K/Akt.
PPARγ Signaling Pathway
Rosiglitazone binds to and activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, regulating their transcription.
Caption: Rosiglitazone activates the PPARγ signaling pathway.
Anti-inflammatory NF-κB Pathway Modulation
Rosiglitazone exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In inflammatory conditions, such as those induced by LPS, NF-κB is activated. Rosiglitazone can suppress this activation.[8][9]
Caption: Rosiglitazone inhibits the pro-inflammatory NF-κB pathway.
Experimental Workflow for In Vitro Studies
A generalized workflow for conducting in vitro experiments with Rosiglitazone is depicted below.
Caption: General experimental workflow for in vitro Rosiglitazone studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rosiglitazone enhances fluorouracil-induced apoptosis of HT-29 cells by activating peroxisome proliferator-activated receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone increases endothelial cell migration and vascular permeability through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ajphr.com [ajphr.com]
- 15. benchchem.com [benchchem.com]
- 16. PPARγ ligands inhibit primary tumor growth and metastasis by inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (+)-Rosiglitazone Effects in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various animal models to study the effects of (+)-Rosiglitazone. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows.
Introduction
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] Activation of PPAR-γ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[1] Animal models are crucial for elucidating the mechanisms of action of Rosiglitazone (B1679542) and for evaluating its therapeutic potential and potential side effects in various pathological conditions, including type 2 diabetes, cardiovascular disease, and neurodegenerative disorders.
Animal Models for Type 2 Diabetes
Genetically obese and diabetic animal models are widely used to study the anti-diabetic effects of Rosiglitazone. These models mimic many of the metabolic abnormalities observed in human type 2 diabetes.
db/db Mice
The db/db mouse is a well-established model of type 2 diabetes, characterized by a mutation in the leptin receptor gene, which leads to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[1]
Data Presentation: Effects of Rosiglitazone on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control (db/db) | Rosiglitazone-Treated (db/db) | Percentage Change | Reference |
| Fasting Blood Glucose (mg/dL) | 541.65 ± 24.27 | 240.75 ± 24.27 | ↓ 55.6% | [1] |
| Serum Insulin (ng/mL) | 32.65 ± 4.66 | 15.88 ± 2.89 | ↓ 51.4% | [1] |
| Plasma Insulin (pg/mL) | 7628 ± 1076 (termination) | 5718 ± 841 (termination) | ↓ 25.0% (not statistically significant) | [1] |
| HbA1c (%) | ~11.5 | ~6.5 | ↓ 43.5% | [1] |
| Plasma Triglycerides (mg/dL) | Significantly Increased | Decreased | Data not quantified | [1] |
| Plasma Glucagon (pg/mL) | Significantly Increased | Decreased | Data not quantified | [1] |
Experimental Protocols
-
Animal Model and Husbandry:
-
Model: Male C57BL/KsJ-leprdb/leprdb (db/db) mice and their lean littermates (db/m) are used as the diabetic and control models, respectively.[1]
-
Age: Experiments are typically initiated in mice aged 6-8 weeks, when hyperglycemia becomes established.[1]
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.[1]
-
Acclimatization: Allow for at least one week of acclimatization before the start of any experimental procedures.[1]
-
-
Rosiglitazone Administration:
-
In Vivo Metabolic Assessments:
-
Fasting Blood Glucose:
-
Fast the mice for 4-6 hours.
-
Collect a small drop of blood from a tail tip bleed.
-
Measure blood glucose using a standard glucometer.[1]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Insulin Tolerance Test (ITT):
-
Experimental Workflow
Zucker Diabetic Fatty (ZDF) Rats
The Zucker Diabetic Fatty (ZDF) rat is another widely used genetic model of obesity, insulin resistance, and type 2 diabetes.
Data Presentation: Effects of Rosiglitazone on Metabolic and Cardiac Parameters in ZDF Rats
| Parameter | Vehicle Control (ZDF) | Rosiglitazone-Treated (ZDF) | Percentage Change/Fold Change | Reference |
| Blood Glucose (mmol/L) | 34.2 ± 1.8 (at 6 weeks of treatment) | 6.3 ± 0.4 (at 6 weeks of treatment) | ↓ 81.6% | [6][7] |
| Plasma Glucose (mmol/L) at 27 weeks | Hyperglycemic | 3.7 ± 0.3 | Maintained normoglycemia | [8] |
| Blood Triglycerides | Significantly Increased | Reduced | Data not quantified | [9][10] |
| Blood Free Fatty Acids | Significantly Increased | Reduced | Data not quantified | [9][10] |
| Cardiac Akt Phosphorylation (pS473) | - | - | 2.1-fold increase | [9][10] |
| Cardiac Akt Kinase Activity | - | - | 1.8-fold increase | [9][10] |
| Myocardial Infarct Size | - | - | ↓ 46% | [9][10] |
| Apoptotic Cardiomyocytes | - | - | ↓ 58% | [9][10] |
Experimental Protocols
-
Animal Model and Husbandry:
-
Rosiglitazone Administration:
-
Cardioprotection Studies:
-
Ischemia/Reperfusion Injury Model:
-
Anesthetize the rat.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
Remove the ligature to allow for reperfusion for a specified duration (e.g., 4 hours for apoptosis studies or 24 hours for infarct size measurement).[9][10]
-
-
Animal Models for Cardiovascular Effects
Rosiglitazone's effects on the cardiovascular system have been a subject of extensive research, with some studies suggesting protective effects while others have raised concerns.
Data Presentation: Cardiovascular Effects of Rosiglitazone in Rat Models
| Parameter | Condition | Rosiglitazone Effect | Reference |
| Myocardial Infarct Size | Ischemia/Reperfusion in ZDF rats | ↓ 46% | [9][10] |
| Myocardial Infarct Size | Ischemia/Reperfusion in non-diabetic rats (chronic treatment) | No significant change | [11] |
| Cardiac Output | Diabetic Akita mice on high-fat diet | Increased | [12] |
| Intraventricular Septum Thickness | Diabetic Akita mice on high-fat diet | Increased | [12] |
Experimental Protocols
-
Ischemia/Reperfusion Injury (as described in section 2.2)
-
Echocardiography for Cardiac Function:
-
Anesthetize the animal.
-
Use a high-frequency ultrasound system to acquire images of the heart.
-
Measure parameters such as left ventricular dimensions, ejection fraction, and fractional shortening to assess cardiac function.
-
Animal Models for Neuroprotective Effects
Emerging research suggests that Rosiglitazone may have neuroprotective properties, potentially beneficial in conditions like traumatic brain injury and neurodegenerative diseases.
Data Presentation: Neuroprotective Effects of Rosiglitazone in Rat Models
| Parameter | Model | Rosiglitazone Effect | Reference |
| Neuronal Apoptosis | Traumatic Brain Injury (TBI) | Significantly reduced | [13] |
| Neuronal Autophagy | Traumatic Brain Injury (TBI) | Significantly reduced | [13] |
| Functional Recovery | Traumatic Brain Injury (TBI) | Increased | [13] |
| TNF-α Protein Expression | Traumatic Brain Injury (TBI) | Decreased | [13] |
| IL-6 Protein Expression | Traumatic Brain Injury (TBI) | Decreased | [13] |
| Motor Incoordination & Memory Impairment | Quinolinic acid-induced neurotoxicity | Significantly attenuated | [14] |
Experimental Protocols
-
Traumatic Brain Injury (TBI) Model:
-
Controlled Cortical Impact (CCI):
-
Anesthetize the rat.
-
Perform a craniotomy to expose the brain.
-
Use a pneumatic impactor device to deliver a controlled impact to the cortical surface.[13]
-
-
Rosiglitazone Administration: A dose of 2 mg/kg can be administered intraperitoneally immediately after TBI.[13]
-
-
Neurotoxicity Model:
Signaling Pathways
Rosiglitazone primarily exerts its effects through the activation of PPAR-γ, which in turn regulates the expression of a multitude of target genes.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion | PLOS One [journals.plos.org]
- 4. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Rosiglitazone prevents the onset of hyperglycaemia and proteinuria in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Rosiglitazone treatment in Zucker diabetic Fatty rats is associated with ameliorated cardiac insulin resistance and protection from ischemia/reperfusion-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does rosiglitazone affect adiposity and cardiac function in genetic diabetic mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosiglitazone exerts neuroprotective effects via the suppression of neuronal autophagy and apoptosis in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosiglitazone synergizes the neuroprotective effects of valproic acid against quinolinic acid-induced neurotoxicity in rats: targeting PPARγ and HDAC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (+)-Rosiglitazone in Human Plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rosiglitazone (B1679542) is an oral anti-diabetic agent from the thiazolidinedione class used for the treatment of type 2 diabetes. The accurate quantification of Rosiglitazone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for the determination of (+)-Rosiglitazone in human plasma using validated RP-HPLC methods with different sample preparation and detection techniques.
2. Principle
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. Plasma samples are first processed to remove proteins and interfering substances. The prepared sample is injected into the HPLC system. Rosiglitazone and an internal standard (IS) are separated on the column and detected by a UV or Fluorescence detector. The concentration of Rosiglitazone is determined by comparing its peak area ratio to the internal standard against a calibration curve constructed from standards of known concentrations.
3. Methodologies Overview
Several methods have been validated for the quantification of Rosiglitazone in plasma. The choice of method may depend on the required sensitivity, available equipment, and sample throughput. Below is a summary of three distinct, validated methods.
Table 1: Summary of HPLC Methods for Rosiglitazone Quantification in Plasma
| Parameter | Method 1: LLE with Fluorescence Detection | Method 2: LLE with UV Detection | Method 3: Protein Precipitation with UV Detection |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297) | Liquid-Liquid Extraction (LLE) with Methylene Chloride & Hexane | Protein Precipitation with Acetonitrile (B52724) |
| HPLC Column | C18 | Nova-pak C18 cartridge (8 x 100 mm, 4-µm) | Symmetry® C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate (B84403) buffer, Acetonitrile, and Methanol (B129727) | 0.01 M Potassium Hydrogen Phosphate (pH 6.5) and Acetonitrile (65:35, v/v) | 0.02 M Phosphate Buffer (pH 5) and Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min[1][2] | 2.0 mL/min[3] | 1.0 mL/min[4][5] |
| Detector | Fluorescence (Ex: 247 nm, Em: 367 nm)[1][2] | Fluorescence Detector[3] | UV at 235 nm[4][5] |
| Internal Standard | Structurally similar analog[2] | Glibenclamide[3] | Nicardipine[4] |
| Retention Time | Not specified | Rosiglitazone: 6.4 min, IS: 5.2 min[3] | Rosiglitazone: 3.7 min, IS: 6.37 min[4] |
Detailed Experimental Protocols
Protocol 1: LLE with Fluorescence Detection
This method offers high sensitivity and is suitable for pharmacokinetic studies requiring low limits of quantification.[1][2]
4.1. Reagents and Materials
-
Rosiglitazone reference standard
-
Internal Standard (IS), e.g., a structural analog
-
HPLC-grade Acetonitrile, Methanol, Ethyl Acetate
-
Control human plasma (with anticoagulant)
-
Phosphate buffer components
-
Reagent-grade water
4.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Rosiglitazone and the IS in methanol.
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with methanol to create concentrations for calibration curve standards (e.g., 0.1, 1, and 10 µg/mL).[2]
-
Calibration Standards (5 - 1500 ng/mL): Spike 250 µL of control human plasma with the appropriate working standard solutions to achieve the desired concentration range.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
4.3. Sample Preparation (Liquid-Liquid Extraction)
Caption: Liquid-Liquid Extraction Workflow.
-
Pipette 250 µL of plasma (sample, standard, or QC) into a centrifuge tube.
-
Add the internal standard.
-
Add 3 mL of ethyl acetate as the extraction solvent.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[2]
-
Centrifuge at 2000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 750 µL of the mobile phase.[2]
-
Inject 50 µL of the reconstituted solution into the HPLC system.[2]
4.4. Chromatographic Conditions
-
Column: C18
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detector: Fluorescence
Protocol 2: Protein Precipitation with UV Detection
This method utilizes a simpler and faster sample preparation technique, suitable for higher concentration samples or when high sensitivity is not the primary requirement.[4][5]
4.1. Reagents and Materials
-
Rosiglitazone reference standard
-
Nicardipine (Internal Standard)
-
HPLC-grade Acetonitrile
-
Control human plasma
-
0.02 M Phosphate buffer (pH 5)
-
Reagent-grade water
4.2. Preparation of Solutions
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
Calibration Standards (0.10 - 25 µg/mL): Spike control plasma with working standards to achieve the desired calibration range.[4]
-
QC Samples: Prepare QC samples at appropriate concentrations.
4.3. Sample Preparation (Protein Precipitation)
-
Pipette 0.5 mL of plasma into a microcentrifuge tube.
-
Add the internal standard (Nicardipine).
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
4.4. Chromatographic Conditions
Method Validation and Data Presentation
The described methods have been validated according to regulatory guidelines. Key quantitative validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1: LLE-Fluorescence | Method 2: LLE-Fluorescence | Method 3: PP-UV |
| Linearity Range (ng/mL) | 5 - 1500[2] | 5 - 800[3] | 100 - 25,000 (0.1 - 25 µg/mL)[4] |
| Correlation Coefficient (r²) | > 0.999[2] | ≥ 0.9988[3] | Not specified, but linear |
| Lower Limit of Quantification (LOQ) | 5 ng/mL[1][2] | 5 ng/mL (detection limit 2.5 ng/mL)[3] | 110 ng/mL (0.11 µg/mL)[4] |
| Recovery (%) | > 90%[1][2] | ≥ 91%[3] | 100.88 ± 1.14 (from tablets)[4] |
| Precision (Intra-day RSD/CV) | 0.58 - 6.69%[1][2] | ≤ 7.7% (Inter-day)[3] | Not specified for plasma |
| Precision (Inter-day RSD/CV) | 0.82 - 6.63%[1][2] | ≤ 7.7%[3] | Not specified for plasma |
| Accuracy / Bias (%) | Not specified | -3.2% to 5.3%[3] | Not specified for plasma |
PP: Protein Precipitation
Overall Experimental Workflow
The logical flow from sample collection to final data analysis is depicted below.
Caption: High-level experimental workflow.
References
- 1. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma | Semantic Scholar [semanticscholar.org]
Application Notes: Gene Expression Analysis After (+)-Rosiglitazone Treatment
Introduction
(+)-Rosiglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating gene expression.[1][2] A member of the thiazolidinedione (TZD) class of drugs, Rosiglitazone (B1679542) acts as an insulin (B600854) sensitizer (B1316253) and is utilized in the management of type 2 diabetes.[2][3] Its mechanism involves binding to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6]
Understanding the downstream effects of this compound on gene expression is crucial for elucidating its therapeutic mechanisms, identifying novel drug targets, and assessing potential off-target effects. These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to investigate these changes in a laboratory setting.
Key Applications
-
Metabolic Disease Research : Investigating the molecular mechanisms behind Rosiglitazone's insulin-sensitizing effects by analyzing the expression of genes involved in glucose uptake, lipid metabolism, and adipocyte differentiation.[7][8]
-
Anti-Inflammatory Research : Elucidating the anti-inflammatory properties of Rosiglitazone by measuring its impact on the expression of pro-inflammatory and anti-inflammatory genes.[1][9][10]
-
Drug Discovery and Development : Screening for and validating the efficacy of Rosiglitazone and its derivatives as potential therapeutic agents by using gene expression as a key pharmacodynamic marker.[11]
-
Oncology Research : Exploring the effects of PPARγ agonists on cell proliferation and differentiation in various cancer models.[12]
Data Presentation: Expected Gene Expression Changes
Treatment with this compound is expected to alter the expression of several key genes. The following tables summarize representative changes observed in various studies, presented as hypothetical fold changes for clarity.
Table 1: Hypothetical Gene Expression Changes in Adipose Tissue Following this compound Treatment
| Gene | Pathway | Expected Fold Change (Treated vs. Control) |
|---|---|---|
| Adiponectin (ADIPOQ) | Adipokine Signaling | ▲ 2.5 |
| PPARγ | Nuclear Receptor Signaling | ▲ 1.8 |
| Lipoprotein Lipase (LPL) | Lipid Metabolism | ▲ 2.0 |
| Glucose Transporter Type 4 (GLUT4/SLC2A4) | Glucose Transport | ▲ 1.5 |
| Stearoyl-CoA Desaturase (SCD) | Lipogenesis | ▲ 3.2 |
| Uncoupling Protein 1 (UCP1) | Thermogenesis | ▲ 4.0 |
| Interleukin-6 (IL-6) | Inflammation | ▼ 0.6 |
| Resistin (RETN) | Inflammation / Insulin Resistance | ▼ 0.3 |
Data compiled from literature findings.[8][13][14][[“]] Actual results may vary based on the experimental model, cell type, treatment duration, and concentration.
Visualized Signaling Pathway and Workflow
This compound PPARγ Signaling Pathway
Caption: this compound binds to PPARγ, which forms a heterodimer with RXR to regulate gene transcription.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes after this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cell lines. It should be optimized for the specific cell line and research question.
-
Cell Seeding : Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Stock Solution Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Treatment Preparation : Dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 1, 5, 10 µM). The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced effects.[16]
-
Control Group : Prepare a vehicle control by adding the same amount of DMSO to the medium as used for the highest drug concentration.[16]
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[16]
-
Harvesting : After incubation, proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation using TRIzol Reagent
This protocol is for isolating high-quality total RNA from cultured cells.[17][18][19]
-
Cell Lysis : Aspirate the culture medium. Add 1 mL of TRIzol reagent directly to each well of a 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.[18][20] Incubate at room temperature for 5 minutes.[19][20]
-
Phase Separation : Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 mL of chloroform (B151607) for every 1 mL of TRIzol used.[19] Cap the tube securely and shake vigorously by hand for 15 seconds.[19] Incubate at room temperature for 2-3 minutes.[19]
-
Centrifugation : Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[18][20] The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[19]
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a new RNase-free tube, avoiding the interphase. Add 0.5 mL of 100% isopropanol (B130326) for every 1 mL of TRIzol initially used.[19] Mix gently by inverting the tube and incubate at room temperature for 10 minutes.[19]
-
Pelleting RNA : Centrifuge at 12,000 x g for 10 minutes at 4°C.[19] The RNA will form a small, gel-like pellet at the bottom of the tube.[19]
-
RNA Wash : Carefully discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (B145695) (prepared with nuclease-free water).[19] Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[19]
-
Drying and Resuspension : Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make the RNA difficult to dissolve.[19] Resuspend the RNA pellet in 20-50 µL of nuclease-free water by pipetting gently.[18] Incubate at 55-60°C for 10 minutes to aid dissolution.[17]
-
Quantification : Determine the RNA concentration and purity (A260/280 ratio) using a spectrophotometer. An A260/280 ratio of 1.8-2.0 indicates pure RNA. Store the RNA at -80°C.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from an RNA template.[21][22][23]
-
Reaction Setup : In a sterile, nuclease-free PCR tube, combine the following on ice:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Hexamer Primers: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Denaturation and Annealing : Gently mix and briefly centrifuge. Incubate the mixture at 65-70°C for 5 minutes, then immediately place it on ice for at least 1 minute to allow the primers to anneal.[21][24]
-
Reverse Transcription Mix : While the tubes are on ice, prepare a master mix containing:
-
5X Reaction Buffer: 4 µL
-
dNTP Mix (10 mM each): 2 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., M-MLV): 1 µL
-
Nuclease-free water: 2 µL (for a final reaction volume of 20 µL)
-
-
Synthesis : Add 10 µL of the master mix to each RNA/primer tube. Mix gently and centrifuge briefly.
-
Incubation : Perform the cDNA synthesis in a thermal cycler with the following program:
-
Storage : The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:5 or 1:10) with nuclease-free water before use in qPCR.[23]
Protocol 4: Quantitative Real-Time PCR (qPCR) using SYBR Green
This protocol is for quantifying the relative abundance of specific cDNA targets.[25][26][27]
-
Primer Design : Design primers with a length of 18-25 nucleotides, a GC content of 50-60%, and a melting temperature (Tm) between 58-60°C.[26]
-
Reaction Setup : Prepare a qPCR master mix on ice for the total number of reactions plus 10% extra. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA template (from Protocol 3): 2 µL
-
Nuclease-free water: 7 µL
-
-
Plate Setup : Aliquot the master mix into qPCR plate wells or tubes. Add the cDNA template to the respective wells. Include a no-template control (NTC) for each primer set, using water instead of cDNA.[26] Run all samples in triplicate.[26]
-
Run qPCR : Seal the plate, mix gently, and centrifuge briefly. Place the plate in a real-time PCR instrument and run a program similar to the following:
Protocol 5: Data Analysis (Relative Quantification)
The 2-ΔΔCt (Livak) method is a widely used approach for analyzing relative changes in gene expression from qPCR data.[16][28]
-
Determine the Ct Value : The threshold cycle (Ct) is the cycle number at which the fluorescence signal crosses a predetermined threshold. The instrument software will calculate the average Ct for each set of triplicates.
-
Normalize to Housekeeping Gene (ΔCt) : To control for variations in the amount of starting material, normalize the Ct of the gene of interest (GOI) to that of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
ΔCt = Ct (GOI) - Ct (Housekeeping Gene)
-
-
Normalize to Control Group (ΔΔCt) : Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change : Determine the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
A fold change greater than 1 indicates upregulation of the gene, while a value less than 1 indicates downregulation.
References
- 1. ClinPGx [clinpgx.org]
- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 3. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. PPARγ agonist rosiglitazone ameliorates LPS-induced inflammation in vascular smooth muscle cells via the TLR4/TRIF/IRF3/IP-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. consensus.app [consensus.app]
- 16. benchchem.com [benchchem.com]
- 17. cancer.gov [cancer.gov]
- 18. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 19. health.uconn.edu [health.uconn.edu]
- 20. zymoresearch.com [zymoresearch.com]
- 21. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]
- 23. Standard Reverse Transcription Protocol [sigmaaldrich.com]
- 24. RNA/Reverse Transcription (RT) & cDNA Synthesis Protocols [protocol-online.org]
- 25. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 26. benchchem.com [benchchem.com]
- 27. stackscientific.nd.edu [stackscientific.nd.edu]
- 28. benchchem.com [benchchem.com]
Investigating the Influence of (+)-Rosiglitazone on Mitochondrial Biogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] While primarily known for its insulin-sensitizing effects, a growing body of evidence indicates that rosiglitazone (B1679542) also plays a significant role in promoting mitochondrial biogenesis, the process of generating new mitochondria.[2][3][4] This has profound implications for cellular energy metabolism and may contribute to its therapeutic effects in various metabolic and neurodegenerative diseases.[1][5] These application notes provide a comprehensive overview of the signaling pathways involved in rosiglitazone-induced mitochondrial biogenesis and detailed protocols for key experimental assays to investigate this phenomenon.
Introduction to this compound and Mitochondrial Biogenesis
Mitochondria are dynamic organelles responsible for cellular energy production through oxidative phosphorylation. Mitochondrial biogenesis is a complex process involving the coordinated expression of both nuclear and mitochondrial genomes to produce new mitochondrial components.[6] Dysfunctional mitochondrial biogenesis is implicated in a range of pathologies, including type 2 diabetes, neurodegenerative disorders, and cardiovascular disease.
This compound has been shown to stimulate mitochondrial biogenesis in various cell types and tissues, including adipocytes, brain cells, and skeletal muscle.[2][7][8] This effect is primarily mediated through the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in energy metabolism.[1]
Signaling Pathways of Rosiglitazone-Induced Mitochondrial Biogenesis
The primary mechanism by which this compound induces mitochondrial biogenesis is through the activation of the PPARγ coactivator 1-alpha (PGC-1α) and PGC-1-beta (PGC-1β), master regulators of mitochondrial gene expression.[2][3][9] Upon activation by rosiglitazone, PPARγ promotes the transcription of PGC-1α and PGC-1β.[2][10] These coactivators, in turn, stimulate the expression of key transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Estrogen-Related Receptor alpha (ERRα).[7][9] NRF-1 and ERRα then drive the expression of nuclear genes encoding mitochondrial proteins, including mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[9]
Some studies also suggest the involvement of the AMP-activated protein kinase (AMPK) signaling pathway in mediating the effects of rosiglitazone on mitochondrial function, although its direct role in biogenesis is still under investigation.[11][12]
Caption: Signaling pathway of this compound-induced mitochondrial biogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of mitochondrial biogenesis as reported in the literature.
Table 1: Effect of Rosiglitazone on Mitochondrial Mass and DNA Content
| Cell/Tissue Type | Rosiglitazone Treatment | Change in Mitochondrial Mass/mtDNA | Reference |
| Striatal Cells | 24-48h | Significant Increase in Mitochondrial Mass | [1] |
| Mouse Brain | Oral administration | Increased mtDNA | [7] |
| White Adipose Tissue (Mice) | 15 days | Increased mtDNA content | [3][13] |
| 3T3-L1 Adipocytes | 1-48h | Increased mitochondrial staining | [2][14] |
Table 2: Effect of Rosiglitazone on Gene Expression Related to Mitochondrial Biogenesis
| Gene | Cell/Tissue Type | Rosiglitazone Treatment | Fold Change/Effect | Reference |
| PGC-1α (Ppargc1a) | 3T3-L1 & C3H/10T1/2 Adipocytes | 24h | Induced | [2] |
| PGC-1β (Ppargc1b) | 3T3-L1 & C3H/10T1/2 Adipocytes | 2-4h | Induced | [2] |
| ERRα (Esrra) | Mouse Brain | Oral administration | Increased mRNA | [7] |
| COXII, COXIV, CYCS, ATP5B | White Adipose Tissue (Mice) | 15 days | Increased mRNA | [3][15] |
| PGC-1α | Skeletal Muscle (T2DM patients) | 8 weeks | ~2.2-fold increase | [8] |
Table 3: Effect of Rosiglitazone on Mitochondrial Enzyme Activity
| Enzyme | Cell/Tissue Type | Rosiglitazone Treatment | Change in Activity | Reference |
| Citrate (B86180) Synthase | White Adipose Tissue (Mice) | 15 days | Increased activity | [3][13] |
| Citrate Synthase | 3T3-L1 Adipocytes | 48h | Increased activity | [2][14] |
| Mitochondrial Respiration (Complex I) | Skeletal Muscle (T2DM patients) | 12 weeks | Decreased | [16] |
| Mitochondrial Respiration (Complex I) | ob/ob Mice Liver | - | Suppressed activity | [17] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's effect on mitochondrial biogenesis are provided below.
Caption: General experimental workflow for investigating mitochondrial biogenesis.
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol determines the relative amount of mtDNA to nuclear DNA (nDNA), providing a measure of mitochondrial mass.[6][14][18]
Materials:
-
Genomic DNA isolation kit
-
qPCR instrument and compatible reagents (e.g., SYBR Green or TaqMan probes)
-
Primers for a mitochondrial gene (e.g., ND1, D-Loop) and a single-copy nuclear gene (e.g., BECN1, B2M)
-
Nuclease-free water
Procedure:
-
Genomic DNA Isolation: Isolate total genomic DNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification and Dilution: Quantify the DNA concentration using a spectrophotometer or fluorometer. Dilute the DNA samples to a working concentration (e.g., 3 ng/μL).[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample, including a no-template control. A typical reaction includes:
-
qPCR Master Mix
-
Forward and reverse primers for the mitochondrial target
-
Forward and reverse primers for the nuclear target
-
Diluted genomic DNA
-
Nuclease-free water to the final volume
-
-
qPCR Program: Run the qPCR with a program similar to the following:[18]
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct_mitochondrial_gene - Ct_nuclear_gene).
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing to a control group.
-
Protocol 2: Western Blotting for PGC-1α and Other Mitochondrial Proteins
This protocol allows for the detection and quantification of specific proteins involved in mitochondrial biogenesis. An optimized protocol is crucial for detecting low-abundance proteins like PGC-1α.[7][19][20][21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGC-1α, anti-TFAM, anti-COXIV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Citrate Synthase Activity Assay
Citrate synthase is a mitochondrial matrix enzyme, and its activity is often used as a quantitative marker for mitochondrial content.[1][2][13]
Materials:
-
Citrate synthase assay kit (or individual reagents: DTNB, acetyl-CoA, oxaloacetate, Triton X-100, and buffer)
-
Mitochondria isolation kit (optional)
-
96-well plate and plate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate assay buffer on ice. Centrifuge to pellet debris and use the supernatant for the assay.[1] For more specific measurements, isolate mitochondria first.
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, DTNB, and acetyl-CoA to each well.
-
Initiate Reaction: Add oxaloacetate to each well to start the reaction.[23]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.[2][12]
-
Calculation: Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the curve. Calculate the citrate synthase activity based on the extinction coefficient of DTNB and normalize to the protein concentration of the sample.
Protocol 4: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This technique provides a real-time measurement of mitochondrial respiration in live cells, allowing for the assessment of basal respiration, ATP production-linked respiration, and maximal respiratory capacity.[8][11][24][25][26]
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges, calibrant)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Appropriate cell culture medium for the assay (low-buffered)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium and Inhibitors: Prepare the assay medium and reconstitute the mitochondrial stress test compounds.
-
Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Load Sensor Cartridge: Load the prepared mitochondrial inhibitors into the appropriate injection ports of the hydrated sensor cartridge.
-
Run Seahorse Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and start the assay. The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure the corresponding changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 5: Quantification of Mitochondrial Mass using MitoTracker Staining
MitoTracker dyes are fluorescent probes that accumulate in mitochondria and can be used to assess mitochondrial mass by flow cytometry or fluorescence microscopy.[3][4][5][27]
Materials:
-
MitoTracker Green FM or MitoTracker Deep Red
-
Live-cell imaging medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of the MitoTracker dye in pre-warmed medium or buffer. A typical starting concentration for MitoTracker Green is 100 nM.[27]
-
Staining: Remove the culture medium, wash the cells, and add the staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[9]
-
Washing: Wash the cells to remove excess dye.
-
Analysis:
-
Flow Cytometry: Resuspend the cells and analyze them on a flow cytometer, measuring the mean fluorescence intensity in the appropriate channel.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software.
-
Conclusion
The investigation of this compound's effect on mitochondrial biogenesis offers a promising avenue for understanding its therapeutic potential beyond glycemic control. The signaling pathways, primarily involving PPARγ and its coactivators, are well-defined targets for further research. The protocols outlined in these application notes provide a robust framework for researchers to quantitatively assess the impact of rosiglitazone and other compounds on mitochondrial biogenesis, contributing to the development of novel therapies for a range of metabolic and age-related diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 7. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Seahorse oxygen consumption rate measurement. [bio-protocol.org]
- 12. bioassaysys.com [bioassaysys.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosiglitazone-Induced Mitochondrial Biogenesis in White Adipose Tissue Is Independent of Peroxisome Proliferator-Activated Receptor γ Coactivator-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opposite effects of pioglitazone and rosiglitazone on mitochondrial respiration in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MtDNA copy number [protocols.io]
- 19. origene.com [origene.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. nacalai.com [nacalai.com]
- 23. Citrate synthase activity [protocols.io]
- 24. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. agilent.com [agilent.com]
- 27. Mitochondrial staining of NK cells by flow cytometry [protocols.io]
Application Notes and Protocols for Assessing Oxidative Stress Induced by (+)-Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Rosiglitazone (RSG) is a member of the thiazolidinedione (TZD) class of drugs, primarily used for the treatment of type 2 diabetes.[1] It functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[2][3] While its insulin-sensitizing effects are well-documented, emerging evidence suggests that Rosiglitazone (B1679542) can also induce oxidative stress through both PPARγ-dependent and -independent mechanisms.[1][2][4][5]
At supratherapeutic concentrations, Rosiglitazone has been shown to cause mitochondrial dysfunction by inhibiting complexes I and IV of the electron transport chain.[2] This inhibition can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻).[2][6] Furthermore, Rosiglitazone has been observed to decrease the levels of endogenous antioxidants like reduced glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD).[2] In some cellular contexts, however, Rosiglitazone has been shown to reduce oxidative stress, for instance by activating AMP-activated protein kinase (AMPK) which in turn inhibits NADPH oxidase, a major source of cellular ROS.[1][4][5]
Given these dual effects, it is crucial for researchers and drug development professionals to have robust protocols to assess the oxidative stress potential of this compound and its analogs. These application notes provide detailed methodologies for key experiments to quantify oxidative stress markers and elucidate the underlying signaling pathways.
Data Presentation: Quantitative Effects of Rosiglitazone on Oxidative Stress Markers
The following tables summarize quantitative data from published studies on the effects of Rosiglitazone on various markers of oxidative stress.
Table 1: In Vitro Effects of Rosiglitazone on Mitochondrial Function and Oxidative Stress
| Parameter | Cell/Tissue Type | Rosiglitazone Concentration | Observed Effect | Reference |
| Mitochondrial Complex I Activity | Mouse Heart Mitochondria | 10µM, 30µM | Significant Decrease | [2] |
| Mitochondrial Complex IV Activity | Mouse Heart Mitochondria | 10µM, 30µM | Significant Decrease | [2] |
| Superoxide (O₂⁻) Production | Mouse Heart Mitochondria | 10µM, 30µM | Increased | [2][7] |
| Reduced Glutathione (GSH) | Mouse Heart Mitochondria | 10µM, 30µM | Decreased | [2][7] |
| Superoxide Dismutase (SOD) Activity | Mouse Heart Mitochondria | 10µM, 30µM | Decreased | [2][7] |
| Malondialdehyde (MDA) | Mouse Heart Mitochondria | 10µM, 30µM | Increased | [2][7] |
| Protein Carbonyl | Mouse Heart Mitochondria | 10µM, 30µM | Increased | [2] |
| 8-hydroxy-2-deoxyguanosine (8-OHdG) | Mouse Heart Mitochondria | 10µM, 30µM | Increased | [2][7] |
| ROS Production (High Glucose) | Human Umbilical Vein Endothelial Cells (HUVECs) | 20µM | Abolished Glucose-Induced Increase | [8][9] |
Table 2: In Vivo Effects of Rosiglitazone on Oxidative Stress Markers
| Parameter | Animal Model | Rosiglitazone Dose | Duration | Observed Effect | Reference |
| Malondialdehyde (MDA) | Diabetic Rats (Kidney) | 20 mg/kg/day | 4 weeks | Decreased | [10] |
| Cu-Zn SOD Activity | Diabetic Rats (Kidney) | 20 mg/kg/day | 4 weeks | Increased | [10] |
| GSH-Px Activity | Diabetic Rats (Kidney) | 20 mg/kg/day | 4 weeks | Increased | [10] |
| Malondialdehyde (MDA) | Diabetic Rats (Left Ventricular Muscle) | 4 mg/kg (twice daily) | 8 weeks | Decreased | [11] |
| 3-Nitrotyrosine (3-NT) | Diabetic Rats (Left Ventricular Muscle) | 4 mg/kg (twice daily) | 8 weeks | Decreased | [11] |
| Lipid Peroxides | ob/ob Mice (Liver) | 1 mg/kg/day | Not Specified | Increased | [12] |
| Glutathione (Mitochondrial) | ob/ob Mice (Liver) | 1 mg/kg/day | Not Specified | Decreased | [12] |
| Complex I Activity | ob/ob Mice (Liver) | 1 mg/kg/day | Not Specified | Suppressed | [12] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess Rosiglitazone-induced oxidative stress.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) Production
This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to detect intracellular ROS.[13]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, H9c2, HUVECs) in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.
-
Drug Treatment: Prepare various concentrations of Rosiglitazone in cell culture medium. Remove the old medium from the cells and add the Rosiglitazone-containing medium. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 1, 4, 24 hours).
-
Probe Loading: Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium. Remove the drug-containing medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Measurement:
-
Plate Reader: After incubation, gently wash the cells twice with warm PBS. Add fresh, pre-warmed, phenol (B47542) red-free medium or PBS to each well. Measure fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Microscopy: After washing, add fresh medium and immediately image the cells using a fluorescence microscope with appropriate filters.
-
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control cells.
Protocol 2: Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol measures MDA, a major product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[14]
Materials:
-
Cell or tissue lysate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer on ice. Centrifuge to remove debris.
-
TBARS Reaction: To a known amount of protein from the lysate, add TCA solution to precipitate proteins. Centrifuge and collect the supernatant. Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples to room temperature. Measure the absorbance at 532 nm or fluorescence at Ex/Em 532/553 nm.
-
Data Analysis: Generate a standard curve using the MDA standard. Calculate the concentration of MDA in the samples and normalize to the protein concentration.
Protocol 3: Assessment of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)
This protocol measures the activity of SOD, which catalyzes the dismutation of superoxide radicals.
Materials:
-
Cell or tissue lysate
-
Assay buffer
-
Substrate for generating superoxide (e.g., xanthine (B1682287) and xanthine oxidase)
-
Detection reagent that reacts with superoxide (e.g., WST-1)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described in Protocol 2.
-
Assay Reaction: In a 96-well plate, add the sample lysate, the substrate solution, and the detection reagent. Initiate the reaction by adding xanthine oxidase.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at a specific wavelength (e.g., 450 nm for WST-1) at multiple time points.
-
Data Analysis: The activity of SOD is determined by the degree of inhibition of the reaction that produces the colored product. Calculate the SOD activity based on a standard curve or as a percentage of inhibition and normalize to the protein concentration.
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to assessing Rosiglitazone-induced oxidative stress.
Conclusion
The assessment of this compound-induced oxidative stress is a multifaceted process that requires a combination of in vitro and in vivo experimental approaches. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the dual nature of Rosiglitazone's effects on cellular redox status. By carefully selecting appropriate models, concentrations, and endpoints, scientists can gain a clearer understanding of the potential risks and benefits associated with Rosiglitazone and related compounds, thereby informing safer drug design and development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Rosiglitazone Treatment Prevents Mitochondrial Dysfunction in Mutant Huntingtin-expressing Cells: POSSIBLE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR-γ (PPARγ) IN THE PATHOGENESIS OF HUNTINGTON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Rosiglitazone reduces glucose-induced oxidative stress mediated by NAD(P)H oxidase via AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Rosiglitazone ameliorates diabetic nephropathy by inhibiting reactive oxygen species and its downstream-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of rosiglitazone on oxidative stress and lipid profile in left ventricular muscles of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Application Notes and Protocols for Preparing (+)-Rosiglitazone Stock Solutions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of (+)-Rosiglitazone stock solutions for experimental use. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Data Presentation: Solubility and Storage
Proper solvent selection and storage are crucial for maintaining the integrity of this compound. The following table summarizes the solubility of this compound in common laboratory solvents and provides recommended storage conditions for stock solutions.
| Solvent | Solubility | Recommended Stock Concentration | Storage Temperature | Stability of Stock Solution |
| DMSO | 3 mg/mL to 175 mg/mL[1][2][3][4][5][6] | 10 mM[1][7] | -20°C or -80°C[8] | Up to 3 months at -20°C[1][6] or 6 months at -80°C[4] |
| Ethanol | ~1-2 mg/mL (may require heating)[2][4] | Not commonly recommended | -20°C | Data not readily available |
| Dimethyl Formamide (DMF) | 10-25 mg/mL[1][2][9] | Varies based on experimental need | -20°C | Data not readily available |
| Aqueous Buffers | Sparingly soluble[2][9] | Not recommended for stock solutions | N/A | Not recommended for storage >1 day[2][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound, a commonly used concentration for in vitro studies.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), sterile-filtered for cell culture applications
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of Rosiglitazone is 357.43 g/mol . To prepare a 10 mM (0.010 mol/L) stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 0.010 mmol/mL x 357.43 mg/mmol
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.57 mg of this compound. Another source suggests that for Rosiglitazone Maleate (MW: 473.5 g/mol ), reconstituting 5 mg of powder in 1.06 mL of DMSO yields a 10 mM stock.[1]
-
-
Weigh this compound:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
-
Add DMSO:
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][10]
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 6 months).[1][4]
-
Preparation of Working Solutions:
For cell-based assays, it is recommended to dilute the stock solution in the appropriate cell culture medium to the desired final concentration. A common starting range for in vitro experiments is 0.1 µM to 10 µM.[10] It is important to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[10] The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[10] Aqueous working solutions should be prepared fresh for each experiment and not stored.[2][9]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation and use of this compound stock solutions.
Caption: A streamlined workflow for the preparation and use of this compound solutions.
References
- 1. Rosiglitazone Maleate | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ≥98% (HPLC), powder, PPARγ agonist | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting (+)-Rosiglitazone solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Rosiglitazone. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Troubleshooting Guide: Rosiglitazone (B1679542) Solubility Issues
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the problem?
A1: This is a common and expected issue. This compound is a weak base with very low solubility in neutral or alkaline aqueous solutions. Its solubility is highly pH-dependent, decreasing significantly as the pH rises above 6.0.[1] In physiological buffers like PBS (pH ~7.2-7.4), its aqueous solubility is minimal, often reported to be as low as 68.2 µg/mL.[1]
Q2: I see a precipitate forming after diluting my DMSO stock of Rosiglitazone into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a concentrated organic stock into an aqueous medium is a strong indicator that the final concentration of Rosiglitazone exceeds its solubility limit in the final medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of Rosiglitazone in your experiment.
-
Optimize DMSO Concentration: While preparing a concentrated stock in DMSO is standard practice, ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.1%) to avoid solvent toxicity.[2][3]
-
Serial Dilution in Medium: Instead of a single large dilution step, try performing serial dilutions of your DMSO stock directly into the final aqueous buffer or cell culture medium. This can sometimes help maintain solubility.
-
Gentle Warming and Mixing: After dilution, gentle warming (e.g., to 37°C) and continuous, gentle mixing may help to keep the compound in solution for the duration of the experiment. However, be mindful of the stability of Rosiglitazone under these conditions.
Q3: Can I dissolve Rosiglitazone directly in an acidic buffer to increase its solubility?
A3: Yes, Rosiglitazone is readily soluble in acidic aqueous solutions (pH < 6.0).[1] For example, it is readily soluble in a buffered aqueous solution at pH 2.3.[1][4][5] However, this approach is generally not suitable for cell-based assays or in vivo studies where physiological pH must be maintained. The drastic pH change would be detrimental to cells and biological systems. This method is more appropriate for analytical purposes, such as preparing standards for HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉N₃O₃S | [4] |
| Molecular Weight | 357.43 g/mol | [4] |
| pKa | 6.1, 6.8 | [4][5] |
| LogP | 2.4 | [5] |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][6][7] Dimethylformamide (DMF) is also a suitable alternative.[6][[“]]
Q3: What are the reported solubilities of this compound in common solvents?
A3: The solubility of this compound can vary based on the specific salt form (e.g., free base, maleate) and experimental conditions. The following table provides a summary of reported solubility data.
| Solvent | Reported Solubility | Source(s) |
| Aqueous Solutions | ||
| Water / Distilled Water | Insoluble / < 0.1 mg/mL | [1][2] |
| Buffered Solution (pH 2.3) | Readily Soluble | [1][4][5] |
| PBS (pH 7.2) with 1:1 DMF | ~0.5 mg/mL | [[“]] |
| PBS (pH 7.2) with 1:3 DMSO | ~0.5 mg/mL | [6][9] |
| Organic Solvents | ||
| DMSO (Dimethyl sulfoxide) | ~3 - 175 mg/mL | [1][2][6][[“]][10] |
| DMF (Dimethylformamide) | ~10 - 25 mg/mL | [1][6][[“]] |
| Ethanol | ~0.25 - 6 mg/mL | [1][6][[“]] |
Note: The wide ranges reported for organic solvents may be due to different experimental conditions, material purity, or the specific salt form used. It is always recommended to determine the solubility for your specific application.
Q4: How should I store my this compound solutions?
A4:
-
Solid Form: Store the solid compound at -20°C for long-term stability (≥4 years).[[“]][9]
-
Organic Stock Solutions (in DMSO/DMF): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions are generally stable for up to 3 months under these conditions.[10][11]
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous dilutions fresh on the day of use and not to store them for more than one day, as the compound may precipitate out of solution over time.[6][[“]][9][10]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of Rosiglitazone free base, add 2.8 mL of DMSO to 10 mg of the compound).
-
Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. The resulting solution should be clear and free of any visible particles.
-
Sonication (Optional): If the compound does not dissolve completely with vortexing, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
This protocol outlines the dilution of the concentrated DMSO stock solution into a cell culture medium for experimental use.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated Rosiglitazone DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first, dilute the stock 1:10 in sterile medium (to 1 mM), then dilute this intermediate solution 1:100 into the final volume of pre-warmed cell culture medium.
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be sufficient. Add the required small volume of the DMSO stock to the pre-warmed medium and immediately mix well by gentle inversion or pipetting.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to avoid precipitation.
Signaling Pathway
This compound and the PPARγ Signaling Pathway
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.
Mechanism of Action:
-
Cellular Entry: Rosiglitazone, being lipophilic, enters the cell and translocates to the nucleus.
-
PPARγ Activation: In the nucleus, Rosiglitazone binds to the ligand-binding domain of PPARγ.
-
Heterodimerization: Ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs, along with the recruitment of co-activators, modulates the transcription of downstream target genes.
Key downstream genes regulated by Rosiglitazone-activated PPARγ include those involved in:
-
Adipocyte Differentiation: Promoting the maturation of preadipocytes into functional adipocytes.
-
Lipid Metabolism: Upregulating genes for fatty acid uptake and storage (e.g., CD36, FATP1) and lipid droplet formation.
-
Glucose Homeostasis: Increasing the expression of genes that enhance insulin sensitivity, such as the glucose transporter GLUT4 and adiponectin.[10]
This signaling cascade ultimately leads to improved systemic insulin sensitivity and better glycemic control.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Coordinate Transcriptomic and Metabolomic Effects of the Insulin Sensitizer Rosiglitazone on Fundamental Metabolic Pathways in Liver, Soleus Muscle, and Adipose Tissue in Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with rosiglitazone (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing (+)-Rosiglitazone Dosage in Mouse Models of Obesity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-Rosiglitazone in mouse models of obesity. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of Rosiglitazone (B1679542) for diet-induced obesity (DIO) mouse models?
A1: A common starting dosage for Rosiglitazone in DIO models, such as C57BL/6J mice on a high-fat diet, is 10 mg/kg/day.[1][2] This dosage has been shown to improve insulin (B600854) sensitivity and glucose tolerance.[1] However, dosages ranging from 3 mg/kg/day to 30 mg/kg/day have been reported, and the optimal dose can depend on the specific research question and the severity of the metabolic phenotype.[3][4][5][6]
Q2: How should Rosiglitazone be administered to mice?
A2: Rosiglitazone is orally active.[7] The two most common methods of administration are oral gavage and incorporation into the diet. Oral gavage allows for precise daily dosing, while dietary admixture can reduce handling stress on the animals.[2][4] For dietary administration, Rosiglitazone maleate (B1232345) can be mixed into a high-fat diet at a specified concentration, for example, 10 mg/kg of diet.[1]
Q3: What are the expected effects of Rosiglitazone on body weight in obese mouse models?
A3: A common side effect of Rosiglitazone treatment is an increase in body weight.[3][8][9] This is often associated with an increase in fat mass, particularly in subcutaneous white adipose tissue, and can be accompanied by fluid retention.[8][10] In some studies with db/db mice, chronic treatment with Rosiglitazone led to a significant increase in both body weight and absolute body fat compared to untreated controls.[9][11]
Q4: What is the primary mechanism of action for Rosiglitazone?
A4: Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][12] Activation of PPARγ, a nuclear receptor, modulates the transcription of numerous genes involved in glucose and lipid metabolism.[7][12] This leads to improved insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[12]
Q5: Are there any known cardiovascular side effects of Rosiglitazone in mice?
A5: Some studies have reported potential cardiotoxicity with Rosiglitazone treatment in mice, particularly at higher doses.[13][14] For instance, in Akita mice on a high-fat, high-cholesterol diet, Rosiglitazone (30 mg/kg/day) was associated with increased intraventricular septum thickness and cardiac output.[3] Another study suggested that at supratherapeutic concentrations, Rosiglitazone can cause cardiotoxicity through a PPARγ-independent mechanism involving mitochondrial oxidative stress.[13]
Q6: Can Rosiglitazone affect bone density in mice?
A6: Yes, studies have shown that Rosiglitazone can cause bone loss in mice.[15] This is thought to occur by suppressing osteoblast differentiation and bone formation. This is an important consideration for long-term studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant improvement in glycemic control. | - Insufficient Dosage: The administered dose may be too low for the specific mouse model or severity of insulin resistance.- Short Treatment Duration: The treatment period may not be long enough to observe significant effects.- Drug Stability/Delivery: Improper storage or inconsistent delivery of Rosiglitazone. | - Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 3, 10, 20 mg/kg/day) to determine the optimal dose for your model.[6][11]- Extend Treatment Period: Consider extending the treatment duration, as effects on glucose metabolism can take several weeks to become apparent.[1]- Verify Drug Integrity: Ensure proper storage of Rosiglitazone and consistent administration, whether by oral gavage or in the diet. |
| Excessive weight gain and edema. | - Known Side Effect: Weight gain and fluid retention are known side effects of thiazolidinediones like Rosiglitazone.[8]- High Dosage: Higher doses may exacerbate these side effects. | - Dose Optimization: Use the lowest effective dose that achieves the desired metabolic improvements.- Monitor Fluid Retention: Regularly monitor for signs of edema. If severe, consider reducing the dosage.- Acknowledge in Analysis: Account for changes in body composition (fat mass vs. lean mass) in your data analysis. |
| Unexpected mortality or signs of toxicity. | - Cardiotoxicity: High doses of Rosiglitazone have been associated with adverse cardiovascular effects.[13][14]- Off-Target Effects: Potential for PPARγ-independent off-target effects.[13] | - Lower the Dose: Immediately reduce the dosage or terminate the experiment for the affected animals.- Cardiovascular Monitoring: If feasible, incorporate cardiovascular monitoring (e.g., echocardiography) in your study design, especially with higher doses.[3]- Consult Literature: Review literature for toxicity studies in your specific mouse model. |
| High variability in metabolic parameters between animals. | - Inconsistent Drug Intake: If administered in the diet, some mice may consume more or less of the medicated food.- Biological Variation: Natural variation within the mouse colony.- Gavage Technique: Inconsistent volume or stress induced by oral gavage. | - Switch to Oral Gavage: For precise dosing, switch from dietary admixture to daily oral gavage.- Increase Sample Size: A larger number of animals per group can help to mitigate the effects of biological variability.- Standardize Procedures: Ensure all technicians are using a consistent and low-stress gavage technique. |
Data Presentation
Table 1: Effects of Rosiglitazone on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control (db/db) | Rosiglitazone-Treated (db/db) | Percentage Change | Reference |
| Fasting Blood Glucose (mg/dL) | 541.65 ± 24.27 | 240.75 ± 24.27 | ↓ 55.6% | [12] |
| Serum Insulin (ng/mL) | 32.65 ± 4.66 | 15.88 ± 2.89 | ↓ 51.4% | [12] |
| HbA1c (%) | ~11.5 | ~6.5 | ↓ 43.5% | [12] |
Table 2: Rosiglitazone Dosages Used in Various Mouse Models of Obesity
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| db/db | 20 mg/kg/day | Diet | 8 weeks | Normalized hyperglycemia, improved glucose tolerance. | [11] |
| C57BL/6J (DIO) | 10 mg/kg | Diet | 2-8 weeks | Improved glucose tolerance and insulin sensitivity. | [1] |
| Akita (diabetic) | 10 mg/kg/day & 30 mg/kg/day | Not specified | 4 months | Promoted adiposity and signs of hypertrophic cardiomyopathy. | [3] |
| KKAy (diabetic) | 1.04 mg/kg/day | Intragastric | 8 weeks | Improved glucolipid metabolism and insulin resistance. | [16] |
| lep/lep (ob/ob) | 10 mg/kg | Diet | 7 days | Normalized impaired glucose tolerance and dyslipidemia. | [2] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity and Rosiglitazone Treatment
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.[1]
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[1]
-
Dietary Regimen:
-
Control Group: Feed a standard chow diet.
-
DIO Group: Administer a high-fat diet (HFD) with 42-60% of kilocalories from fat for 12-16 weeks to induce obesity and insulin resistance.[1]
-
-
Rosiglitazone Administration:
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of rosiglitazone on the differential expression of obesity and insulin resistance associated proteins in lep/lep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does rosiglitazone affect adiposity and cardiac function in genetic diabetic mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Altered pharmacokinetics of rosiglitazone in a mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects in (+)-Rosiglitazone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret experiments involving (+)-rosiglitazone, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[1][2][3][4] Its on-target effects primarily involve the regulation of genes containing PPARγ response elements (PPREs), leading to improved insulin (B600854) sensitivity.
However, several off-target effects have been reported, most notably an increased risk of cardiovascular events, including cardiac hypertrophy and fluid retention.[5][6] These adverse effects are believed to be at least partially independent of PPARγ activation.[2][3][7][8]
Q2: How can I differentiate between PPARγ-dependent and PPARγ-independent effects of rosiglitazone (B1679542) in my experiments?
A2: To distinguish between on-target and off-target effects, it is crucial to incorporate proper controls. The two primary methods are:
-
Use of a PPARγ antagonist: Co-treatment of your experimental system with rosiglitazone and a specific PPARγ antagonist, such as GW9662, can help elucidate the dependency of the observed effects on PPARγ activation.[7][9][10] Effects that persist in the presence of the antagonist are likely PPARγ-independent.
-
Genetic knockdown or knockout of PPARγ: Using techniques like siRNA to knockdown PPARγ expression in cell culture or utilizing PPARγ knockout animal models can provide more definitive evidence.[9][11] If a rosiglitazone-induced effect is still observed after reducing or eliminating PPARγ, it is considered an off-target effect.
Troubleshooting Guides
Issue 1: Observing unexpected cellular responses not consistent with PPARγ activation.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that rosiglitazone is activating PPARγ in your system. Measure the expression of known PPARγ target genes, such as FABP4 (aP2) and Adiponectin. A significant upregulation of these genes confirms on-target activity.
-
Employ a PPARγ Antagonist: Perform a co-treatment experiment with GW9662. If the unexpected response persists while the expression of PPARγ target genes is inhibited, this strongly suggests a PPARγ-independent mechanism.
-
Perform PPARγ Knockdown: For in vitro studies, use siRNA to reduce PPARγ expression. A persistent effect in PPARγ-depleted cells is a clear indicator of an off-target mechanism.
-
Investigate Off-Target Binding: Consider performing chemical proteomics to identify other potential protein targets of rosiglitazone in your experimental model.[12][13][14]
Issue 2: Detecting signs of cardiac hypertrophy in in vitro or in vivo models.
Troubleshooting Steps:
-
Assess Hypertrophic Markers: Measure established markers of cardiac hypertrophy. In cell culture (e.g., neonatal rat cardiomyocytes), this includes measuring cell size and the expression of hypertrophic genes like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[6] In animal models, assess heart weight to body weight ratio and left ventricle to body weight ratio.[6]
-
Analyze mTOR Signaling: Investigate the activation of the mTOR signaling pathway, a known mediator of cardiac hypertrophy.[5][6][15] Measure the phosphorylation status of mTOR and its downstream targets like 4E-BP1.[5][6]
-
Differentiate PPARγ-Dependence: Use GW9662 or PPARγ knockdown to determine if the hypertrophic effects are PPARγ-independent. Rosiglitazone-induced cardiac hypertrophy has been shown to involve PPARγ-independent mechanisms.[6]
Issue 3: Observing fluid retention or edema in animal models.
Troubleshooting Steps:
-
Quantify Fluid Retention: Measure changes in body weight, plasma volume, and hematocrit.[16] Visually inspect for signs of edema.
-
Analyze Renal Markers: Examine the expression and localization of aquaporin-2 (AQP2) and the epithelial sodium channel (ENaC) in kidney tissue or relevant cell lines (e.g., mIMCD-3).[16][17][18] Rosiglitazone-induced fluid retention is linked to increased membrane expression of AQP2 and αENaC.[17]
-
Test for PPARγ-Dependence: Use a PPARγ antagonist to see if it reverses the changes in AQP2 and ENaC expression and the physiological signs of fluid retention. Studies have shown that the effects of rosiglitazone on AQP2 and αENaC can be blocked by GW9662.[17]
Data Presentation
Table 1: Dose-Response of Rosiglitazone on On-Target vs. Off-Target Gene Expression
| Cell Line | Treatment | Concentration (µM) | On-Target Gene (FABP4) Fold Change | Off-Target Marker (p-mTOR) Fold Change | Reference |
| 3T3-L1 Adipocytes | Rosiglitazone | 1 | ~4-6 | - | [11] |
| Neonatal Rat Cardiomyocytes | Rosiglitazone | 20 | - | ~2.5 | [6] |
| Human Pterygium Fibroblasts | Rosiglitazone | 25 | - | (α-SMA decrease) ~0.5 | [19] |
| Human Pterygium Fibroblasts | Rosiglitazone | 75 | - | (α-SMA decrease) ~0.2 | [19] |
Table 2: Effect of PPARγ Antagonist (GW9662) on Rosiglitazone-Induced Effects
| Experimental Model | Rosiglitazone Concentration (µM) | GW9662 Concentration (µM) | Observed Effect | Effect with GW9662 Co-treatment | Conclusion | Reference |
| Breast Cancer Cells | 50 | 10 | Growth Inhibition | Enhanced Inhibition | PPARγ-independent | [7][8] |
| mIMCD-3 Cells | 10 | 5 | Increased AQP2/αENaC | Effect Abolished | PPARγ-dependent | [17] |
| N2-A Cells | up to 5 | Not specified | Cytoprotection | Effect Abrogated | PPARγ-dependent | [9] |
Experimental Protocols
Protocol 1: Differentiating PPARγ-Dependent and -Independent Effects using GW9662
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate one set of wells with GW9662 at a concentration known to antagonize PPARγ (e.g., 5-10 µM) for 1-2 hours.
-
Treatment: Add this compound at the desired experimental concentration to both GW9662-pre-treated and untreated wells. Include vehicle controls for both rosiglitazone and GW9662.
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours).
-
Analysis: Harvest cells for downstream analysis.
-
On-target effect validation: Perform qPCR to measure the mRNA levels of PPARγ target genes (e.g., FABP4, Adiponectin).
-
Off-target effect assessment: Analyze the endpoint of interest (e.g., cell viability, protein phosphorylation, gene expression of off-target markers).
-
-
Interpretation: If the off-target effect persists in the presence of GW9662 while the on-target gene expression is suppressed, the effect is PPARγ-independent.
Protocol 2: PPARγ Knockdown using siRNA
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting PPARγ or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Allow 24-48 hours for the siRNA to take effect and for PPARγ protein levels to be significantly reduced.
-
Verification of Knockdown: Harvest a subset of cells to confirm PPARγ knockdown by Western blot or qPCR. A knockdown efficiency of >70% is generally considered acceptable.
-
Rosiglitazone Treatment: Treat the siRNA-transfected cells with this compound or vehicle control.
-
Analysis: After the desired treatment duration, harvest the cells and analyze for the on-target and off-target effects as described in Protocol 1.
-
Interpretation: An effect of rosiglitazone that is observed in cells with efficient PPARγ knockdown is considered PPARγ-independent.
Mandatory Visualization
Caption: On-target signaling pathway of this compound.
References
- 1. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone promotes PPARγ-dependent and -independent alterations in gene expression in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Rosiglitazone-induced heart remodelling is associated with enhanced turnover of myofibrillar protein and mTOR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the endocannabinoid system mediates cardiac hypertrophy induced by rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone and PPAR-gamma overexpression protect mitochondrial membrane potential and prevent apoptosis by upregulating anti-apoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mTOR Signaling in Cardiac Physiology and Disease: Sciarretta et al. mTOR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluid Retention Caused by Rosiglitazone Is Related to Increases in AQP2 and αENaC Membrane Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazolidinedione-induced fluid retention is independent of collecting duct alphaENaC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Managing Variability in Animal Studies with (+)-Rosiglitazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal studies involving (+)-Rosiglitazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[1] Activation of PPARγ in key insulin (B600854) target tissues such as adipose tissue, skeletal muscle, and the liver regulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity and glycemic control.[1]
Q2: What are the common sources of variability in animal studies with this compound?
A2: Variability in animal studies with this compound can stem from several factors, including:
-
Genetic Background: Different strains of mice and rats can exhibit varied responses to Rosiglitazone (B1679542) due to polymorphisms in the Pparg gene and other genetic modifiers.[1][2]
-
Sex: Significant sex-specific differences in the therapeutic efficacy of Rosiglitazone have been observed, with males and females showing different responses in insulin sensitivity and white adipose tissue function.[3][4][5][6]
-
Diet: The composition of the diet, especially high-fat diets used to induce obesity and insulin resistance, can significantly impact the metabolic phenotype and the therapeutic response to Rosiglitazone.[1]
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and host metabolism, potentially contributing to inter-individual differences in the response to Rosiglitazone.[1] However, some studies in diabetic db/db mice have shown no significant alteration in the gut microbiome composition following Rosiglitazone treatment.[7][8][9]
-
Experimental Procedures: Inconsistencies in procedures such as oral gavage, blood sampling, and the timing of interventions can introduce significant variability.[1]
Q3: How does the genetic background of the animal model affect Rosiglitazone's efficacy?
A3: Genetic variations, particularly within the PPARγ gene, can alter the binding affinity of Rosiglitazone and subsequent gene transcription.[1][2] Studies have shown that different mouse strains have distinct PPARγ binding sites, which can determine whether Rosiglitazone can effectively activate target genes.[2] Furthermore, polymorphisms in genes like LPIN1, adiponectin, and CYP2C8 have been associated with varied responses to Rosiglitazone in terms of glucose control and drug metabolism.[10][11][12]
Q4: What is the impact of diet on the outcomes of Rosiglitazone studies?
A4: High-fat diets are commonly used to induce obesity and insulin resistance in animal models. The composition and duration of such diets can lead to varying degrees of metabolic dysfunction, which in turn affects the animals' response to Rosiglitazone.[1][13] It is crucial to use a consistent and well-characterized diet to minimize this source of variability. Monitoring food intake is also important, as differences in consumption can lead to different metabolic states.[1]
Q5: Are there known sex differences in the response to Rosiglitazone?
A5: Yes, there is significant sexual dimorphism in the anti-diabetic effects of Rosiglitazone.[4][5][6] For instance, in high-fat diet-fed rats, Rosiglitazone had more pronounced effects in males, significantly improving insulin sensitivity and fat storage.[4][5][6] In mice with generalized PPAR-γ deficiency, Rosiglitazone improved insulin sensitivity in females by stimulating fat growth, whereas in males, it improved glucose homeostasis by increasing insulin production.[3] These differences are important considerations when designing and interpreting studies.
Troubleshooting Guides
Issue 1: High Variability in Glycemic Control Following Rosiglitazone Treatment
| Potential Cause | Troubleshooting & Optimization |
| Genetic Heterogeneity | Use a well-defined, inbred strain of mice or rats to minimize genetic variability. If using an outbred stock, ensure animals are randomized effectively across treatment groups.[1] |
| Variable Food Intake | Monitor food intake for all animals, as differences in consumption of a high-fat diet can lead to varying degrees of insulin resistance. Consider pair-feeding to a control group if significant differences are observed.[1] |
| Inconsistent Drug Administration | Ensure proper oral gavage technique is used consistently across all animals. Verify the concentration and stability of the Rosiglitazone solution. Refer to the Standardized Oral Gavage Protocol for Mice.[1] |
| Sex Differences | Analyze data from male and female animals separately, as their responses to Rosiglitazone can differ significantly.[3][4][5][6] |
| Gut Microbiome Differences | Consider co-housing animals or using animals from the same litters to minimize variability in gut microbiota. While Rosiglitazone may not directly alter the microbiome, baseline differences can affect metabolic parameters.[1] |
Issue 2: Inconsistent Effects on Adipose Tissue and Lipid Metabolism
| Potential Cause | Troubleshooting & Optimization |
| Diet Composition | Ensure the high-fat diet used is consistent in its composition and source throughout the study. Variations in fatty acid profiles can impact adipocyte function and response to PPARγ agonists.[1] |
| Sex-Specific Responses | Be aware that Rosiglitazone can have different effects on fat mass and distribution in males versus females.[3][4] Analyze these outcomes separately for each sex. |
| Genetic Background | Different mouse strains can have inherent differences in adiposity and lipid metabolism, which will influence their response to Rosiglitazone. Select a strain that is well-characterized for the metabolic parameters of interest.[1] |
| Environmental Factors | Standardize housing conditions, including cage density and enrichment. Environmental stressors can impact metabolic homeostasis and introduce variability.[1] |
Data Presentation
Table 1: Summary of Rosiglitazone Dosage and Effects in Different Animal Models
| Animal Model | Rosiglitazone Dose | Duration | Key Findings | Reference |
| Wistar Rats (HFD-fed) | 4 mg/kg/day (in diet) | 2 weeks | More pronounced effects in males, improving insulin sensitivity and fat storage.[4][5][6] | [4][5][6] |
| MORE-PGKO Mice | Not specified | 8 weeks | Improved insulin sensitivity in females via fat growth; improved glucose homeostasis in males via increased insulin production.[3] | [3] |
| db/db Mice | 3 mg/kg/day (oral gavage) | 8 weeks | Improved glucose homeostasis without altering gut microbiome composition.[7][8] | [7][8] |
| KKAy Mice (HFD-fed) | 1.04 mg/kg/day | 8 weeks | Used in a study of a co-crystal with Berberine to improve hyperglycemia and insulin resistance.[14] | [14] |
| C57BL/6J Mice (HFD-fed) | Not specified | Not specified | Rosiglitazone restored changes in HF diet-induced BMAL1 recruitment and activity.[13] | [13] |
Experimental Protocols
Standardized Oral Gavage Protocol for Mice
This protocol is adapted from best practices to ensure consistent and safe administration of this compound.[1]
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.[1]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice) to minimize the risk of esophageal or gastric perforation.[1]
-
Measurement of Insertion Depth: Measure the distance from the corner of the mouse's mouth to the xiphoid process (the bottom of the sternum) to determine the appropriate insertion depth. Mark this depth on the needle.[1]
-
Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus.[1]
-
Verification of Placement: Before administering the solution, ensure the needle is in the esophagus and not the trachea. If the animal shows signs of distress or coughing, withdraw the needle immediately.
-
Administration: Slowly dispense the Rosiglitazone solution.
-
Withdrawal: Gently withdraw the needle in a single, smooth motion.[1]
-
Monitoring: Observe the animal for a short period after the procedure to ensure there are no adverse effects.
Mandatory Visualization
Caption: this compound activates the PPARγ-RXR heterodimer, leading to gene transcription changes that improve metabolic outcomes.
Caption: A logical workflow for troubleshooting sources of variability in this compound animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic variation determines response to anti-diabetic drug | EurekAlert! [eurekalert.org]
- 3. Sex dimorphic actions of rosiglitazone in generalised peroxisome proliferator activated receptor-γ (PPAR-γ)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Sex on the Therapeutic Efficacy of Rosiglitazone in Modulating White Adipose Tissue Function and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Sex on the Therapeutic Efficacy of Rosiglitazone in Modulating White Adipose Tissue Function and Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of local gut microbiome and intestinal transcriptome responses to rosiglitazone treatment in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Gut Microbiota and Antidiabetic Drugs: Perspectives of Personalized Treatment in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPIN1 genetic variation is associated with rosiglitazone response in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of adiponectin gene polymorphism on the rosiglitazone response in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rosiglitazone reverses high fat diet-induced changes in BMAL1 function in muscle, fat, and liver tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Rosiglitazone In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering (+)-Rosiglitazone-induced cytotoxicity in in vitro experiments.
Troubleshooting Guide
This guide addresses common problems researchers may face during their experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing significant cell death in my culture after treatment with Rosiglitazone. How can I determine if this is apoptosis?
A1: Rosiglitazone has been shown to induce apoptosis in various cell lines, often through the activation of caspase-3.[1][2][3][4][5][6] To confirm if the observed cytotoxicity is due to apoptosis, you can perform the following assays:
-
Caspase-3 Activity Assay: This is a direct measure of the executioner caspase in the apoptotic cascade. Increased caspase-3 activity is a strong indicator of apoptosis.[1][2][4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4]
-
Western Blot for Apoptotic Markers: You can assess the expression levels of key apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis.[5]
Q2: My cell viability assays (e.g., MTT) show a decrease in viability with Rosiglitazone treatment. Could this be due to something other than cell death?
A2: While a decrease in MTT assay results often correlates with cell death, it's important to remember that this assay measures metabolic activity, specifically mitochondrial dehydrogenase activity.[7] Rosiglitazone has been reported to cause mitochondrial dysfunction.[8][9][10] Therefore, a reduction in MTT signal could reflect decreased metabolic activity without immediate cell death.
To troubleshoot this:
-
Use a complementary cytotoxicity assay: Assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, can confirm if cell death is occurring.[11]
-
Direct cell counting: Trypan blue exclusion assay can be used to count viable and non-viable cells directly.[12]
-
Assess mitochondrial membrane potential (MMP): Use fluorescent probes like JC-1 or TMRE to determine if Rosiglitazone is affecting mitochondrial health in your cell model. A loss of MMP is an early indicator of apoptosis.[8][13]
Q3: I am seeing contradictory results, with some studies showing Rosiglitazone as protective and others as cytotoxic. How do I interpret my results?
A3: The effect of Rosiglitazone can be highly context-dependent, varying with cell type, concentration, treatment duration, and the presence of other stressors.
-
Protective Effects: In some models, particularly those involving insults like oxygen-glucose deprivation or glucolipotoxicity, Rosiglitazone has shown protective effects by preserving mitochondrial function and preventing apoptosis.[4][8][13] These effects are often mediated through the activation of PPARγ.[8][13]
-
Cytotoxic Effects: In other contexts, such as in certain cancer cell lines or at higher concentrations, Rosiglitazone can induce apoptosis and cytotoxicity.[5][6][14] Some studies suggest these toxic effects can be independent of PPARγ activation and may be linked to oxidative stress.[9][10]
To clarify the role of Rosiglitazone in your system:
-
Perform dose-response and time-course experiments: This will help you determine the concentration and duration at which Rosiglitazone exhibits cytotoxic or protective effects in your specific cell line.
-
Use a PPARγ antagonist: Co-treatment with a PPARγ antagonist, such as GW9662, can help determine if the observed effects are PPARγ-dependent.[8][13] If the effect is blocked by the antagonist, it is likely mediated through PPARγ.
-
Measure oxidative stress: Assess the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. An increase in ROS could be a key mechanism of cytotoxicity.[6][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Rosiglitazone-induced cytotoxicity?
A1: The primary mechanisms of Rosiglitazone-induced cytotoxicity appear to be multifactorial and cell-type dependent, but often involve:
-
Induction of Apoptosis: This is frequently characterized by the activation of caspase-3 and changes in the expression of Bcl-2 family proteins.[1][2][5][6]
-
Mitochondrial Dysfunction: This can manifest as a loss of mitochondrial membrane potential, decreased ATP production, and altered mitochondrial respiration.[8][9][10]
-
Oxidative Stress: An increase in the production of reactive oxygen species (ROS) has been observed in several studies, leading to cellular damage.[6][9][10]
Q2: Are the cytotoxic effects of Rosiglitazone always mediated by PPARγ?
A2: Not always. While some of Rosiglitazone's effects, particularly its protective actions, are mediated through its agonist activity on PPARγ, several studies have reported PPARγ-independent cytotoxicity.[8][13] For instance, at supratherapeutic concentrations, Rosiglitazone can cause cardiotoxicity through mitochondrial oxidative stress in a PPARγ-independent manner.[9][10]
Q3: How can I mitigate Rosiglitazone-induced cytotoxicity in my experiments?
A3: If you are aiming to study the non-cytotoxic effects of Rosiglitazone and are observing unwanted cell death, consider the following:
-
Optimize Concentration: Perform a dose-response curve to find a concentration that is effective for your intended purpose without causing significant cytotoxicity.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-incubation with an antioxidant like N-acetyl-L-cysteine (NAC) may alleviate the cytotoxic effects.[15]
-
Modulate Experimental Conditions: The presence of other stressors can influence Rosiglitazone's effects. For example, in models of glucolipotoxicity, Rosiglitazone has been shown to be protective.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Rosiglitazone.
Table 1: Effects of Rosiglitazone on Cell Viability and Apoptosis
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| HCT 116 & HT 29 | 5 µg/ml | 48 h | <30% cell viability | [14] |
| 5637 & T24 | Dose-dependent | Time-dependent | Increased growth inhibition | [5] |
| H9c2 | 50 and 60 µM | Not specified | Increased apoptosis | [6][16] |
| INS-1 | 2.5 µM | 8 h | Attenuated glucolipotoxicity-induced apoptosis | [4] |
| BEL-7402 & Huh7 | 30 µmol/L (with 10 µmol/L 5-FU) | Not specified | Markedly decreased cell viability | [17] |
Table 2: Effects of Rosiglitazone on Oxidative Stress and Mitochondrial Function
| Model | Concentration | Effect | Reference |
| Isolated Mouse Hearts | 10 and 30µM | Increased mitochondrial O₂⁻ production, decreased GSH, inhibited SOD | [9][10] |
| HUVECs | 20-50 µmol/L | Abolished high glucose-induced ROS production | [18] |
| H9c2 cells | 50 and 60 µM | Increased superoxide (B77818) generation | [6][16] |
| Mutant Huntingtin-expressing cells | 20 µM | Prevented mitochondrial membrane potential loss | [8] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Rosiglitazone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Treat cells with various concentrations of Rosiglitazone and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[19]
-
After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
2. Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner of apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Culture and treat cells with Rosiglitazone as required for your experiment.
-
Lyse the cells to release cellular proteins, including caspases.
-
Incubate the cell lysate with a caspase-3 specific substrate. The substrate is typically a peptide sequence recognized by caspase-3 linked to a colorimetric (p-nitroaniline, pNA) or fluorescent reporter.
-
Active caspase-3 in the lysate will cleave the substrate, releasing the reporter molecule.
-
Measure the absorbance of the pNA at 405 nm or the fluorescence of the fluorogenic reporter at the appropriate excitation/emission wavelengths.
-
The amount of cleaved reporter is proportional to the caspase-3 activity in the sample.
-
3. Measurement of Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe to detect intracellular ROS.
-
Materials:
-
Cells of interest
-
Culture plates (e.g., 96-well black, clear bottom for microscopy)
-
Rosiglitazone stock solution
-
Fluorescent ROS probe (e.g., H2DCFDA)
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed cells in the appropriate culture plate and allow them to attach.
-
Load the cells with the ROS-sensitive probe (e.g., H2DCFDA) according to the manufacturer's instructions. H2DCFDA is cell-permeant and non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells to remove excess probe.
-
Treat the cells with Rosiglitazone or a vehicle control.
-
Measure the fluorescence intensity at various time points using a fluorescence microscope or a microplate reader with appropriate excitation/emission filters (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Visualizations
Caption: Experimental workflow for assessing Rosiglitazone-induced cytotoxicity.
Caption: Simplified signaling pathways of Rosiglitazone's dual effects.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone counteracts palmitate-induced β-cell dysfunction by suppression of MAP kinase, inducible nitric oxide synthase and caspase 3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone inhibits early stage of glucolipotoxicity-induced beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone induces cardiotoxicity by accelerated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Rosiglitazone Treatment Prevents Mitochondrial Dysfunction in Mutant Huntingtin-expressing Cells: POSSIBLE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR-γ (PPARγ) IN THE PATHOGENESIS OF HUNTINGTON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. Rosiglitazone and PPAR-gamma overexpression protect mitochondrial membrane potential and prevent apoptosis by upregulating anti-apoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rosiglitazone Induces Cardiotoxicity by Accelerated Apoptosis | springermedicine.com [springermedicine.com]
- 17. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. benchchem.com [benchchem.com]
- 20. ajphr.com [ajphr.com]
Technical Support Center: Improving the Bioavailability of (+)-Rosiglitazone in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of (+)-Rosiglitazone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving consistent oral bioavailability for this compound in animal studies?
A1: The primary challenge for this compound, a Biopharmaceutics Classification System (BCS) Class II drug, is its poor aqueous solubility. While it has high permeability, its low solubility can lead to a slow and variable dissolution rate in gastrointestinal fluids. This dissolution-rate-limited absorption is a major cause of inconsistent bioavailability in animal models.[1][2][3]
Q2: My in vivo bioavailability results for a new Rosiglitazone (B1679542) formulation are lower than expected and do not correlate with my promising in vitro dissolution data. What are the potential causes?
A2: Discrepancies between in vitro dissolution and in vivo bioavailability are common. Several factors could be responsible:
-
First-Pass Metabolism: Rosiglitazone is extensively metabolized by the liver.[4] A high rate of first-pass metabolism in your animal model can significantly reduce the amount of active drug reaching systemic circulation, even if dissolution is high.
-
Inadequate In Vitro Model: The dissolution medium used may not accurately mimic the complex environment of the animal's gastrointestinal tract, which includes variations in pH, enzymes, and bile salts that can affect drug dissolution and absorption.[3]
-
Gastrointestinal Transit Time: Rapid transit of the formulation past the primary absorption sites in the small intestine can limit the time available for dissolution and absorption.
Q3: We are observing high variability in plasma concentrations of Rosiglitazone between animals in the same treatment group. What are the common sources of this variability?
A3: High inter-animal variability is a frequent issue in preclinical studies. Key sources include:
-
Inconsistent Drug Administration: Improper or inconsistent oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.[5]
-
Genetic Heterogeneity: Using outbred animal strains can result in significant genetic variability, affecting drug transporters, metabolic enzymes (like CYP2C8), and the drug's target, PPARγ.[5][6][7]
-
Physiological Factors: Differences in food intake, gut microbiome composition, and environmental stressors can alter drug metabolism and absorption.[5] Implementing a consistent overnight fasting period before dosing can help minimize food-related effects.[3]
Q4: What are the most effective formulation strategies to enhance the oral bioavailability of Rosiglitazone?
A4: Several formulation strategies can improve the dissolution and subsequent absorption of poorly soluble drugs like Rosiglitazone:
-
Particle Size Reduction: Techniques like nanosuspension or micronization increase the drug's surface area, leading to a faster dissolution rate.[8][9]
-
Solid Dispersions: Dispersing Rosiglitazone in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state.[3][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[10]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[10][11]
-
Co-crystals: Forming co-crystals with other molecules, such as berberine, has been shown to improve physicochemical properties and bioavailability.[12]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Despite Using an Enhanced Formulation
| Possible Cause | Troubleshooting Steps |
| Significant First-Pass Metabolism | 1. Administer a known inhibitor of the primary metabolizing enzymes (e.g., CYP2C8 inhibitors) to assess the impact on bioavailability.[13] 2. Conduct a pilot study comparing oral (PO) and intraperitoneal (IP) or intravenous (IV) administration to quantify the extent of first-pass effect.[14] |
| Formulation Instability in GI Tract | 1. Test the stability of your formulation in simulated gastric and intestinal fluids (SGF, SIF) to check for drug precipitation. 2. Incorporate precipitation inhibitors into your formulation if needed. |
| Incorrect Dosing Vehicle | 1. Ensure the vehicle used for administration does not cause the drug to precipitate upon entry into the aqueous environment of the stomach. 2. Evaluate alternative, more robust suspension or solution formulations. |
Issue 2: Inconsistent or Erratic Absorption Profiles
| Possible Cause | Troubleshooting Steps |
| Variable Gastric Emptying Rate | 1. Standardize the feeding schedule and fasting period for all animals before dosing.[3] Food can delay gastric emptying and affect drug absorption.[4][15] 2. Consider using a formulation less dependent on gastric residence time, such as a sustained-release floating system.[16] |
| Improper Oral Gavage Technique | 1. Ensure all personnel are thoroughly trained on a standardized oral gavage protocol to minimize stress and prevent mis-dosing.[5] 2. Use appropriate, ball-tipped gavage needles to avoid injury to the esophagus or stomach.[5] |
| Formulation Inhomogeneity | 1. For suspensions, ensure the formulation is vortexed or mixed thoroughly immediately before each animal is dosed to guarantee dose uniformity.[3] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from animal studies involving Rosiglitazone and bioavailability enhancement strategies for analogous BCS Class II drugs.
Table 1: Pharmacokinetic Parameters of Rosiglitazone in Rats
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Animal Model |
| 5 | Oral | ~1.5 (estimated) | ~2-4 | Not Reported | Goto-Kakizaki (T2D) Rats |
| 10 | Oral | ~3.0 (estimated) | ~2-4 | Not Reported | Goto-Kakizaki (T2D) Rats |
| 80 | Oral | Not Reported | Not Reported | Not Reported | Wistar Rats |
Data derived from graphical representations and study descriptions in cited literature.[17][18][19]
Table 2: Bioavailability Enhancement of Pioglitazone (B448) (a BCS Class II Analog) using Liquisolid Tablets in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability Increase |
| Marketed Tablet | 1250 ± 50 | 2.0 | 7500 ± 300 | - |
| Optimized Liquisolid Tablet (LST10) | 5225 ± 150 | 1.5 | 23000 ± 800 | 3.06-fold |
| Data adapted from a study on Pioglitazone, which has similar solubility challenges to Rosiglitazone.[20] |
Experimental Protocols
Protocol 1: Preparation of a Rosiglitazone Nanosuspension via High-Pressure Homogenization
-
Objective: To enhance the dissolution rate of Rosiglitazone by reducing its particle size to the nanometer range.[3]
-
Methodology:
-
Preparation of Dispersion: Disperse this compound powder (e.g., 1% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5% - 2% w/v Tween 80 or Poloxamer 188).
-
Pre-milling (Optional): Subject the coarse suspension to a high-shear mixer for 15-30 minutes to ensure uniform dispersion and prevent clogging of the homogenizer.
-
High-Pressure Homogenization (HPH): Process the dispersion through a high-pressure homogenizer. Optimization is key:
-
Pressure: Start with 500 bar and incrementally increase to 1500-2000 bar.
-
Cycles: Process for 10-30 cycles until a stable and uniform particle size is achieved.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size < 200 nm with a PDI < 0.3.
-
Zeta Potential: Measure to assess the stability of the nanosuspension. A value of ±30 mV is generally desired.
-
Drug Content: Determine using a validated HPLC-UV method to check for any drug loss during processing.
-
-
Protocol 2: Formulation of a Rosiglitazone Solid Dispersion via Solvent Evaporation
-
Objective: To improve Rosiglitazone solubility by converting it to an amorphous state within a hydrophilic carrier.[10]
-
Methodology:
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture) that can fully dissolve both this compound and the chosen carrier (e.g., Povidone K30, Soluplus®, or HPMC).
-
Dissolution: Dissolve Rosiglitazone and the carrier in the selected solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution with magnetic stirring.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a dry film or powder is formed.
-
Final Drying: Place the product in a vacuum oven overnight to remove any residual solvent.
-
Post-Processing: Gently mill the resulting solid dispersion into a fine powder.
-
Characterization:
-
Amorphization: Confirm the absence of crystallinity using Differential Scanning Calorimetry (DSC) (disappearance of the drug's melting peak) and X-Ray Powder Diffraction (XRPD) (absence of Bragg peaks).
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., pH 6.8 phosphate (B84403) buffer) and compare the release profile to that of the pure crystalline drug.
-
-
Visualizations
Caption: Workflow for developing and testing enhanced bioavailability formulations.
References
- 1. Solubility enhancement of rosiglitazone by using melt sonocrystallization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility enhancement of rosiglitazone by using melt sonocrystallization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rosiglitazone (Avandia) [ebmconsult.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Current clinical evidence on pioglitazone pharmacogenomics [frontiersin.org]
- 7. Current clinical evidence on pioglitazone pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Daily Intraperitoneal Administration of Rosiglitazone Does Not Improve Lung Function or Alveolarization in Preterm Rabbits Exposed to Hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ec.europa.eu [ec.europa.eu]
- 16. Preparation of rosiglitazone maleate sustained-release floating microspheres for improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling disease progression and rosiglitazone intervention in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modeling Disease Progression and Rosiglitazone Intervention in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of adipose tissue changes following administration of rosiglitazone in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to (+)-Rosiglitazone
Welcome to the technical support center for researchers utilizing (+)-Rosiglitazone in cell line-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly concerning cellular resistance to Rosiglitazone's anti-cancer effects.
Frequently Asked Questions (FAQs)
Q1: We are observing limited efficacy of Rosiglitazone (B1679542) as a monotherapy in our cancer cell line. Is this an expected outcome?
A1: Yes, this is a common observation. While Rosiglitazone, a potent PPARγ agonist, can inhibit cell proliferation and induce apoptosis in some cancer cell lines, its effectiveness as a standalone therapy is often limited. Many studies suggest that the primary potential of Rosiglitazone in cancer therapy lies in its ability to sensitize cancer cells to conventional chemotherapy agents and other targeted therapies.[1][2][3]
Q2: What are the primary mechanisms by which cancer cells develop resistance to Rosiglitazone?
A2: Resistance to Rosiglitazone can be multifactorial. The most commonly cited mechanisms include:
-
Low or Absent PPARγ Expression: As the primary target of Rosiglitazone, cell lines with insufficient PPARγ expression will naturally be non-responsive.[1][4]
-
Alterations in Downstream Signaling: Mutations or adaptive changes in signaling pathways downstream of PPARγ can nullify the anti-proliferative effects of Rosiglitazone.[1]
-
PPARγ Phosphorylation: Phosphorylation of the PPARγ receptor has been identified as a mechanism that can interfere with its activity.[3]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump Rosiglitazone out of the cell, thereby reducing its intracellular concentration and efficacy.[1][5]
-
Activation of Bypass Pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, to circumvent the effects of Rosiglitazone.[6][7]
Q3: What combination therapies with Rosiglitazone have proven effective in overcoming resistance in cancer cell lines?
A3: Several studies have highlighted the synergistic effects of Rosiglitazone when combined with various chemotherapeutic and targeted agents. This approach can often restore sensitivity in resistant cell lines.
| Combination Agent | Cancer Type(s) | Key Findings | Reference(s) |
| Platinum-based drugs (e.g., Carboplatin) | Lung, Ovarian | Synergistically reduces tumor growth and enhances apoptosis, even in resistant models. | [3][8] |
| Gemcitabine | Pancreatic | Significantly reduces tumor progression and metastases while enhancing apoptosis. | [2] |
| Mitomycin C | Gastric | Reverses drug resistance by reducing the expression of MDR1 and P-gp. | [5] |
| MEK Inhibitors (e.g., Trametinib) | Bladder | Induces apoptosis and significantly reduces tumor volume. | [4] |
Q4: Can Rosiglitazone exert effects on cells independent of PPARγ activation?
A4: Yes, a growing body of evidence indicates that Rosiglitazone can induce cellular effects through PPARγ-independent mechanisms.[9][10][11][12] These can include the modulation of various signaling pathways like PI3K/Akt and MAPK, and effects on mitochondrial function.[7][9][10] For example, in some contexts, Rosiglitazone's impact on apoptosis and oxidative stress has been shown to occur independently of PPARγ.[10]
Troubleshooting Guide
Issue 1: My cell line does not respond to Rosiglitazone treatment, even at high concentrations.
-
Possible Cause 1: Low PPARγ Expression.
-
Recommendation: First, verify the expression level of PPARγ in your cell line using qPCR or Western blot. If expression is low or absent, the cell line is likely intrinsically resistant. Consider using a cell line known to express higher levels of PPARγ or engineering your current line to overexpress it.
-
-
Possible Cause 2: Drug Efflux.
-
Recommendation: Test for the overexpression of drug efflux pumps like P-glycoprotein (P-gp). You can assess this via qPCR/Western blot for the MDR1 gene/P-gp protein. If overexpressed, consider co-treatment with a P-gp inhibitor to see if sensitivity to Rosiglitazone is restored.
-
-
Possible Cause 3: Altered Downstream Pathways.
-
Recommendation: Profile the activation status of key survival pathways such as PI3K/Akt and MAPK/ERK (e.g., by checking phosphorylation of Akt, ERK1/2). Constitutive activation of these pathways may confer resistance. This can be addressed by using combination therapies with inhibitors targeting these specific pathways.
-
Issue 2: I am seeing high variability in my experimental results with Rosiglitazone.
-
Possible Cause 1: Cell Culture Conditions.
-
Possible Cause 2: Sub-optimal Drug Concentrations.
-
Recommendation: When testing combination therapies, it is crucial to determine the optimal concentrations for synergy. Perform a dose-response matrix experiment, treating cells with various concentrations of Rosiglitazone and the combination drug. Use methods like the Chou-Talalay method to calculate a Combination Index (CI) to quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]
-
Visualizing Key Concepts
Signaling Pathways in Rosiglitazone Action and Resistance
Rosiglitazone's effects are mediated by a complex interplay of signaling pathways. Resistance often emerges when cancer cells activate pro-survival pathways that counteract the drug's intended effects.
Rosiglitazone action and resistance pathways.
Experimental Workflow: Assessing Combination Synergy
A systematic approach is required to validate the effectiveness of a combination therapy involving Rosiglitazone.
Workflow for evaluating drug combination synergy.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Materials:
-
Cells seeded in a 96-well plate
-
Rosiglitazone and/or other compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of Rosiglitazone (and/or a combination drug) for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the treatment period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Western Blot for Protein Expression (e.g., p-Akt, p-ERK)
This protocol allows for the detection and quantification of specific proteins to assess the activation state of signaling pathways.[13]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total (non-phosphorylated) form of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Rosiglitazone and Gemcitabine in combination reduces immune suppression and modulates T cell populations in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel diabetes drugs sensitize cancer cells to chemotherapy agents [dana-farber.org]
- 4. "Rosiglitazone and Trametinib Exhibit Potent Anti-Tumor Activity in a M" by Sakina A Plumber, Tiffany Tate et al. [digitalcommons.library.tmc.edu]
- 5. Rosiglitazone reverses mitomycin C resistance in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone counteracts palmitate-induced beta-cell dysfunction by suppression of MAP kinase, inducible nitric oxide synthase and caspase 3 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regression of drug-resistant lung cancer by the combination of rosiglitazone and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARgamma-dependent and -independent effects of rosiglitazone on lipotoxic human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone promotes PPARγ-dependent and -independent alterations in gene expression in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ajphr.com [ajphr.com]
- 16. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rosiglitazone-Induced Fluid Retention in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study and mitigate the fluid retention side effects of Rosiglitazone (B1679542).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of Rosiglitazone-induced fluid retention in animal models?
A1: The main signs include a rapid increase in body weight, the development of peripheral edema (e.g., in the paws), and an increase in total body water.[1] Laboratory findings that indicate plasma volume expansion include a reduction in hematocrit, hemoglobin, and serum albumin concentrations.[1][2] In more severe instances, especially when combined with insulin (B600854), pulmonary edema and congestive heart failure can occur.[1]
Q2: What is the principal mechanism behind Rosiglitazone-induced fluid retention?
A2: The mechanism is multifaceted but is largely attributed to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] This activation is believed to enhance sodium and water reabsorption in the kidneys, particularly within the renal collecting duct.[4][5][6] While the epithelial sodium channel (ENaC) is a key mediator, recent studies indicate that ENaC-independent pathways are also involved.[2][4][5] Additionally, there is evidence that increased vascular permeability in adipose tissues contributes to the formation of edema.[4]
Q3: How does the choice of animal model affect the presentation of fluid retention?
A3: The selection of the animal model can substantially influence the study's results. For example, Sprague-Dawley rats have been documented to show decreased urine volume and sodium excretion following rosiglitazone administration.[1][2][4] Mouse models, particularly those with genetic modifications like the collecting duct-specific knockout of PPARγ, have been crucial in understanding the role of ENaC and have demonstrated resistance to TZD-induced weight gain and plasma volume expansion.[1][5] It is important to choose a model that is sensitive to the insulin-sensitizing effects of thiazolidinediones.
Q4: What are the key molecular targets involved in this side effect?
A4: The primary molecular target is PPARγ. Its activation by Rosiglitazone initiates a cascade of events. Key downstream effectors include:
-
Epithelial Sodium Channel (ENaC): Activation of ENaC in the connecting tubules and collecting ducts of the kidney nephron leads to increased sodium reabsorption.[2][7][8]
-
Aquaporin-2 (AQP2): Rosiglitazone can increase the expression and membrane translocation of this water channel, leading to greater water reabsorption in the collecting ducts.[9]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): This kinase may mediate the stimulatory effect of Rosiglitazone on ENaC.[2][6]
Q5: Are there any known compounds that can counteract Rosiglitazone-induced fluid retention in animal studies?
A5: Yes, several compounds have been investigated. Amiloride (B1667095), an ENaC inhibitor, has been shown to prevent or block fluid retention in some animal models.[2][4] Diuretics such as spironolactone (B1682167) and hydrochlorothiazide (B1673439) have also demonstrated some efficacy.[10] Co-administration with a PPARα agonist, like fenofibrate, may also prevent this side effect.[4] Furthermore, novel non-agonist PPARγ ligands like SR1664 have been developed that provide insulin sensitization without causing fluid retention.[9]
Troubleshooting Guides
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive or rapid weight gain in treated animals. | This is a classic sign of fluid retention. | 1. Confirm Fluid Retention: Measure hematocrit and plasma volume. A decrease in hematocrit suggests hemodilution from plasma volume expansion.[1][2] 2. Assess Renal Function: Use metabolic cages to measure 24-hour urine output and sodium excretion. A significant decrease is expected.[1][2] 3. Dose-Response: Determine if the effect is dose-dependent by testing lower doses of Rosiglitazone. |
| No significant fluid retention observed in a typically responsive model (e.g., Sprague-Dawley rat). | 1. Incorrect Dosing/Administration: The dose may be too low, or the administration route may be ineffective. 2. Animal Strain Variability: There might be substrain differences in sensitivity. 3. Dietary Factors: The sodium content of the diet can influence the degree of fluid retention. | 1. Verify Dose and Administration: Double-check dose calculations and the administration technique (e.g., oral gavage). 2. Control Diet: Ensure all animal groups are on a standardized diet with controlled sodium content. 3. Source of Animals: Confirm the substrain of the animals with the vendor and review literature for known differences. |
| Amiloride (or other diuretic) fails to mitigate fluid retention. | 1. Timing of Administration: The diuretic might be administered too late to prevent the initial onset of fluid retention. 2. ENaC-Independent Mechanisms: The fluid retention in your specific model or experimental conditions may be driven by mechanisms not targeted by amiloride, such as increased vascular permeability.[4][5] 3. Pharmacokinetics: The dose or dosing frequency of the diuretic may be insufficient. | 1. Prophylactic Dosing: Administer amiloride prior to or concurrently with the first dose of Rosiglitazone. 2. Investigate Vascular Permeability: Consider assessing vascular permeability, for instance, using the Evans blue dye extravasation technique.[4] 3. Alternative Diuretics: Test diuretics with different mechanisms of action, such as spironolactone.[10] |
| High variability in fluid retention metrics between animals in the same treatment group. | 1. Inconsistent Gavage: Variability in the volume administered via oral gavage. 2. Stress: Animal stress can affect water intake and urine output. 3. Underlying Health Differences: Subclinical health issues in some animals could affect their response. | 1. Refine Technique: Ensure all personnel are proficient in the oral gavage technique to deliver consistent volumes. 2. Acclimatization: Allow for an adequate acclimatization period before the experiment begins and handle animals consistently to minimize stress.[1] 3. Health Screening: Perform a thorough health check of all animals before starting the experiment and exclude any outliers. |
Quantitative Data from Animal Studies
Table 1: Effects of Rosiglitazone on Renal Function and Body Weight in Rodent Models
| Animal Model | Rosiglitazone Dose | Duration | Change in Urine Output | Change in Urinary Sodium Excretion | Change in Body Weight | Reference |
| Sprague-Dawley Rat | 94 mg/kg | 3 days | ↓ 22% | ↓ 44% | Not Reported | [2] |
| Wild-Type Mouse | 320 mg/kg diet | 10 days | Not Reported | Not Reported | ↑ 6.1% | [8] |
| αENaC-CNT/CD-KO Mouse | 320 mg/kg diet | 10 days | Not Reported | Not Reported | ↑ 3.4% (attenuated) | [8] |
Table 2: Effects of Rosiglitazone on Body Water and Hematocrit in Mice
| Animal Model | Rosiglitazone Dose | Duration | Change in Total Body Water | Change in Extracellular Fluid | Change in Hematocrit | Reference |
| Wild-Type Mouse | 320 mg/kg diet | 10 days | ↑ 8.4% | ↑ 10% | ↓ (from 47% to 42%) | [4][8] |
| αENaC-CNT/CD-KO Mouse | 320 mg/kg diet | 10 days | ↑ 1.3% (attenuated) | ↑ 4.3% (attenuated) | Not Reported | [8] |
| CD PPARγ KO Mouse | 320 mg/kg diet | 11 days | Not Reported | Not Reported | No significant change | [4] |
Experimental Protocols
Protocol 1: Assessment of Fluid Retention via Metabolic Cages
-
Acclimatization: Acclimate animals to individual metabolic cages for at least 3 days before the experiment to minimize stress-induced variations.[1]
-
Baseline Measurement: For 2-3 consecutive days before treatment, collect 24-hour urine and measure the volume. Also, record daily body weight.[1]
-
Administration: Administer Rosiglitazone (and any intervention compounds) via the chosen route (e.g., oral gavage).
-
Data Collection: Over the treatment period, continue to collect 24-hour urine samples and record body weights daily.
-
Analysis:
-
Measure the total volume of urine collected over each 24-hour period.
-
Analyze urine for sodium concentration using a flame photometer or an ion-selective electrode.[1]
-
Measure urine creatinine (B1669602) to normalize for differences in glomerular filtration rate (GFR).[1]
-
Calculate total sodium excretion (urine volume × sodium concentration).
-
Protocol 2: Measurement of Plasma Volume Expansion
-
Baseline Blood Sample: Collect a small blood sample to determine baseline hematocrit.
-
Treatment: Administer Rosiglitazone for the desired period.
-
Evans Blue Dye Injection:
-
Anesthetize the animal.
-
Inject a precise amount of Evans blue dye (e.g., via the tail vein).
-
Allow the dye to circulate for a specified time (e.g., 10-15 minutes).
-
-
Post-Dye Blood Sample: Collect a blood sample from a different site (e.g., cardiac puncture).
-
Analysis:
-
Centrifuge the blood sample to separate the plasma.
-
Measure the concentration of Evans blue in the plasma using a spectrophotometer.
-
Calculate plasma volume using the dilution principle: Plasma Volume = (Amount of Dye Injected) / (Concentration of Dye in Plasma).[11]
-
Measure hematocrit from the post-treatment blood sample and compare it to the baseline. A decrease indicates hemodilution.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Rosiglitazone-induced renal fluid retention.
Caption: General experimental workflow for assessing fluid retention.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione-induced fluid retention: recent insights into the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones and Edema: Recent Advances in the Pathogenesis of Thiazolidinediones-Induced Renal Sodium Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPARγ agonist-induced fluid retention depends on αENaC expression in connecting tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluid Retention Caused by Rosiglitazone Is Related to Increases in AQP2 and αENaC Membrane Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide to (+)-Rosiglitazone and Newer PPARγ Agonists for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation thiazolidolidinedione, (+)-Rosiglitazone, with a selection of newer-generation Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. This analysis is supported by experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. The evolution of PPARγ agonists has been driven by the need to retain the insulin-sensitizing benefits of early compounds like Rosiglitazone while mitigating adverse effects, leading to the development of molecules with diverse binding affinities and activation profiles.[1]
Introduction to PPARγ Agonism
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.[2] Ligand activation of PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, modulating their transcription.[3] Full agonists, like Rosiglitazone, robustly activate this pathway, leading to improved insulin (B600854) sensitivity but also to side effects such as weight gain, fluid retention, and potential cardiovascular risks.[1][4] Newer PPARγ agonists, including partial agonists and selective PPARγ modulators (SPPARMs), are designed to elicit a more targeted transcriptional response, aiming for a better therapeutic window.[3][5]
Comparative Data of PPARγ Agonists
The following tables summarize key in vitro and in vivo data for this compound and selected newer PPARγ agonists.
Table 1: In Vitro Comparative Data
| Agonist | Type | Binding Affinity (Ki) | Transcriptional Activation (EC50) | Efficacy vs. Rosiglitazone |
| This compound | Full Agonist | ~200 nM[6] | 47 nM[7], 60 nM[8] | 100% (Reference) |
| INT131 | SPPARM | ~10 nM[1][6] | 4 nM[9][10] | ~10-30%[1][9][11] |
| Lobeglitazone (B1674985) | Full Agonist | ~12-fold higher than Rosiglitazone[3][5][12][13] | 137.4 nM[5] | Similar to Rosiglitazone |
| Saroglitazar (B610694) | Dual PPARα/γ Agonist | Not specified | 3 nM (for PPARγ)[14][15][16][17][18][19] | Partial agonist activity on PPARγ[18][20] |
Table 2: In Vivo Comparative Data (from preclinical and clinical studies)
| Agonist | Primary Therapeutic Effect | Key Side Effects |
| This compound | Improved insulin sensitivity and glycemic control.[1][4] | Weight gain, fluid retention, increased risk of heart failure.[1][4] |
| INT131 | Improved glucose tolerance with efficacy comparable to Rosiglitazone.[21][22] | Less weight gain, hemodilution, and cardiovascular side effects compared to Rosiglitazone.[21][22] |
| Lobeglitazone | Effective glycemic control, comparable to other TZDs.[5] | Potential for weight gain and edema.[13] |
| Saroglitazar | Improved lipid profile (triglycerides) and glycemic control.[14][15] | Low risk of PPARγ-associated side effects.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments used to characterize PPARγ agonists.
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer). A test compound competes with the tracer for binding to the PPARγ-LBD, leading to a decrease in the FRET signal.[21][23]
Materials:
-
GST-tagged PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescent PPARγ tracer (e.g., Fluormone™ Pan-PPAR Green)
-
Test compounds and reference compound (e.g., Rosiglitazone)
-
Assay buffer
-
384-well black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound.
-
In a 384-well plate, add the test/reference compounds.
-
Add a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ-LBD.
-
Add the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature, protected from light.
-
Read the plate using a TR-FRET reader, measuring emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[23]
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Principle: Cells are engineered to express a fusion protein of the PPARγ-LBD and a GAL4 DNA-binding domain. They also contain a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.[24][25]
Materials:
-
HEK293 cells stably expressing a PPARγ-GAL4 fusion protein and a UAS-luciferase reporter construct.
-
Cell culture medium and reagents.
-
Test compounds and reference compound (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
96-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and the reference compound.
-
Incubate for 16-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value and the maximal efficacy relative to the full agonist.[24][26]
In Vivo Animal Models
Animal models are essential for evaluating the therapeutic efficacy and side-effect profile of PPARγ agonists.
Models for Efficacy:
-
db/db mice or Zucker diabetic fatty (ZDF) rats: These are genetic models of obesity and type 2 diabetes used to assess effects on blood glucose, insulin levels, and glucose tolerance.[5][15]
-
Diet-induced obesity (DIO) models: Mice or rats fed a high-fat diet to induce obesity and insulin resistance.
Procedures for Efficacy Assessment:
-
Oral Glucose Tolerance Test (OGTT): To assess the improvement in glucose disposal after a glucose challenge.
-
Hyperinsulinemic-euglycemic clamp: The gold-standard method to assess insulin sensitivity.[15]
Models and Procedures for Side-Effect Assessment:
-
Measurement of body weight and fluid retention: Monitoring changes in body weight and assessing for edema.
-
Organ weight assessment: Measuring heart and lung weights can indicate fluid retention and potential cardiac hypertrophy.[21][22]
-
Cardiovascular function monitoring: Using telemetry or echocardiography to assess cardiovascular parameters.
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ agonist activation of target gene transcription.
Experimental Workflow for TR-FRET Competitive Binding Assay
References
- 1. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobeglitazone: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus [e-dmj.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a novel selective agonist of PPARγ with no promotion of adipogenesis and less inhibition of osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. INT 131 | PPARγ | Tocris Bioscience [tocris.com]
- 11. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lobeglitazone and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bps.ac.uk [bps.ac.uk]
- 17. droracle.ai [droracle.ai]
- 18. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saroglitazar | PPAR | TargetMol [targetmol.com]
- 20. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to (+)-Rosiglitazone and Pioglitazone in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Rosiglitazone and Pioglitazone (B448), two prominent members of the thiazolidinedione (TZD) class of oral antidiabetic agents. Both drugs are known to improve insulin (B600854) sensitivity primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). However, subtle differences in their molecular interactions and metabolic effects have significant implications for their clinical profiles. This document summarizes key experimental data, outlines common methodologies, and visualizes the core signaling pathways to aid in research and development.
Mechanism of Action: PPARγ Activation
Both rosiglitazone (B1679542) and pioglitazone exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor that plays a critical role in adipogenesis and the regulation of glucose and lipid metabolism.[1] Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This process ultimately leads to improved insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of lipid metabolism.[1][2] While both drugs are potent PPARγ agonists, rosiglitazone is considered a more specific and potent PPARγ activator, whereas pioglitazone also exhibits weak activity on PPARα, which may contribute to some of its distinct effects on lipid profiles.[3][4][5]
Comparative Efficacy: Glycemic Control and Lipid Metabolism
While both drugs demonstrate similar efficacy in improving glycemic control, their effects on lipid profiles are notably divergent.[6][7] Numerous head-to-head studies and meta-analyses have shown that both agents effectively reduce HbA1c and fasting plasma glucose to a comparable extent.[6][8][9] However, pioglitazone is associated with a more favorable lipid profile, characterized by a significant reduction in triglycerides and a greater increase in high-density lipoprotein (HDL) cholesterol.[3][10][11] In contrast, rosiglitazone has been shown to increase low-density lipoprotein (LDL) cholesterol and triglycerides.[3][8][12]
Table 1: Comparative Effects on Glycemic Control
| Parameter | This compound | Pioglitazone | Key Findings | Citations |
| HbA1c Reduction | ~0.92% to 1.4% | ~0.99% to 1.4% | Both drugs provide similar, significant reductions in HbA1c levels. | [6][9][11][13] |
| Fasting Plasma Glucose | Significant Reduction | Significant Reduction | Comparable reductions observed in multiple studies. | [11] |
| Insulin Sensitivity (HOMA-IR) | Significant Improvement | Significant Improvement | Both agents effectively improve insulin sensitivity. | [8][11] |
Table 2: Comparative Effects on Lipid Profiles
| Parameter | This compound | Pioglitazone | Key Findings | Citations |
| Triglycerides (TG) | Increase or No Change | Decrease | Pioglitazone consistently lowers TG levels, while Rosiglitazone may increase them. | [3][7][10][11][12] |
| HDL Cholesterol (HDL-C) | Increase | Greater Increase | Both raise HDL-C, but the effect is more pronounced with Pioglitazone. | [3][10][11] |
| LDL Cholesterol (LDL-C) | Significant Increase | Less Increase or No Change | Rosiglitazone is associated with a greater increase in LDL-C. | [3][8][10][11][12] |
| Total Cholesterol (TC) | Increase | Decrease or No Change | Rosiglitazone tends to increase total cholesterol compared to pioglitazone. | [6][7][12] |
| LDL Particle Concentration | Increase | Decrease | Pioglitazone reduces LDL particle concentration, a potentially beneficial cardiovascular effect. | [8][10] |
Experimental Methodologies
The comparison of this compound and Pioglitazone involves a range of in vitro and in vivo experimental protocols designed to assess their effects on cellular pathways and systemic metabolism.
Protocol 1: In Vitro PPARγ Transactivation Assay [14][15]
-
Objective: To quantify and compare the ability of this compound and Pioglitazone to activate the PPARγ receptor.
-
Principle: This assay uses a host cell line (e.g., HEK293T or Huh7) engineered to express the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain.[14][15] The cells also contain a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence. Ligand binding activates the fusion protein, driving reporter gene expression, which is measured as light output.
-
Methodology:
-
Cell Culture: Maintain and culture the appropriate cell line under standard conditions.
-
Transfection: Co-transfect cells with the PPARγ-GAL4 expression vector and the luciferase reporter vector.
-
Compound Treatment: Seed the transfected cells into 96-well plates. After allowing them to adhere, treat the cells with serial dilutions of this compound, Pioglitazone, or a vehicle control for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[14]
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine EC50 values for each drug.
-
Protocol 2: In Vivo Alloxan-Induced Diabetic Rodent Model [2][16]
-
Objective: To evaluate and compare the anti-diabetic and anti-hyperlipidemic effects of the drugs in a live animal model.
-
Principle: Alloxan (B1665706) is a chemical that selectively destroys pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes, which is useful for studying insulin-sensitizing agents.
-
Methodology:
-
Animal Model: Use male Wistar rats or a similar rodent model.[2]
-
Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight).[2]
-
Confirmation: After 72 hours, measure fasting blood glucose levels. Animals with levels consistently above 200-250 mg/dL are considered diabetic and are included in the study.[2]
-
Grouping and Treatment: Randomly assign diabetic animals to control (vehicle), this compound, and Pioglitazone treatment groups. Administer the drugs orally once daily for a specified period (e.g., 28-30 days).[16]
-
Monitoring: Monitor body weight and fasting blood glucose levels at regular intervals throughout the study.
-
Terminal Analysis: At the end of the treatment period, collect blood samples for analysis of HbA1c, insulin, and a full lipid panel (TC, TG, HDL-C, LDL-C). Tissues such as the liver and adipose can be collected for further analysis (e.g., gene expression, histology).
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the mean values of all measured parameters between the treatment groups and the diabetic control group.
-
Adverse Effect Profile
While effective, the clinical use of both drugs has been tempered by concerns over adverse effects. Both agents are associated with weight gain and fluid retention, which can increase the risk of heart failure.[17][18] However, retrospective and meta-analysis studies have suggested different cardiovascular risk profiles. Rosiglitazone has been linked to a higher risk of myocardial infarction, leading to significant restrictions on its use.[3] In contrast, some studies suggest pioglitazone may be associated with a reduced risk for death, myocardial infarction, or stroke.[3] Both drugs have also been associated with an increased risk of bone fractures, particularly in women.[17][18]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pioglitazone and rosiglitazone on blood lipid levels and glycemic control in patients with type 2 diabetes mellitus: a retrospective review of randomly selected medical records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in lipid profiles of patients given rosiglitazone followed by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What's better: Rosiglitazone vs Pioglitazone? – meds.is [meds.is]
- 18. cda-amc.ca [cda-amc.ca]
- 19. Different effects of pioglitazone and rosiglitazone on lipid metabolism in mouse cultured liver explants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Rosiglitazone and Non-PPARγ Agonists in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of (+)-Rosiglitazone, a potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, with major classes of non-PPARγ agonist therapies for type 2 diabetes mellitus (T2DM). The comparison focuses on mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from key clinical trials.
Overview of Mechanisms of Action
The management of T2DM involves various therapeutic strategies that target different aspects of the disease's pathophysiology. This compound and non-PPARγ agonists represent distinct approaches to achieving glycemic control.
-
This compound (PPARγ Agonist): Rosiglitazone (B1679542) is a member of the thiazolidinedione (TZD) class of drugs and acts as a selective agonist for PPARγ, a nuclear receptor primarily expressed in adipose tissue, but also in pancreatic β-cells, vascular endothelium, and macrophages.[1] Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.[1][2] Rosiglitazone enhances the storage of fatty acids in adipocytes, thereby reducing lipid levels in the bloodstream and muscle, which in turn improves insulin signaling.[3]
-
Metformin (B114582) (Biguanide): Metformin is a first-line therapy for T2DM and its primary mechanism of action is the reduction of hepatic glucose production.[4] It activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, which leads to the inhibition of gluconeogenesis in the liver.[4][5] Metformin also enhances insulin sensitivity in peripheral tissues and may have beneficial effects on the gut microbiome.[4]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: This class of drugs mimics the action of the native incretin (B1656795) hormone GLP-1. By binding to the GLP-1 receptor, these agents stimulate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon (B607659) secretion from α-cells, slow gastric emptying, and promote satiety, leading to weight loss.[6][7]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: SGLT2 inhibitors act in the proximal tubules of the kidneys to block the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[8][9] This mechanism is independent of insulin action.[10]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways for each drug class.
This compound Signaling Pathway
Metformin Signaling Pathway
GLP-1 Receptor Agonist Signaling Pathway
SGLT2 Inhibitor Mechanism of Action
Head-to-Head Clinical Trial Data
Direct head-to-head clinical trials provide the most robust evidence for comparing therapeutic agents. The following tables summarize key findings from major studies comparing Rosiglitazone with Metformin. Data directly comparing Rosiglitazone with GLP-1 receptor agonists and SGLT2 inhibitors from large-scale, head-to-head trials are limited.
Rosiglitazone vs. Metformin
Table 1: Key Efficacy Outcomes from the ADOPT Study (Median 4.0 Years of Follow-up)
| Outcome | Rosiglitazone | Metformin | Glyburide (B1671678) |
| Cumulative Incidence of Monotherapy Failure at 5 years | 15% | 21% | 34% |
| Risk Reduction vs. Metformin | 32% (p<0.001) | - | - |
| Risk Reduction vs. Glyburide | 63% (p<0.001) | - | - |
| Median Time to Monotherapy Failure (years) | 5.0 | 3.5 | 2.8 |
Monotherapy failure was defined as a fasting plasma glucose >180 mg/dL.[11]
Table 2: Changes in Metabolic Parameters in the ADOPT Study
| Parameter | Rosiglitazone | Metformin |
| Change in Insulin Sensitivity (HOMA-S) | Improved | No significant change |
| Change in β-cell Function (HOMA-B) | Less decline | Greater decline |
| Change in Body Weight | Increase | Slight decrease |
| Change in LDL Cholesterol | Increase | No significant change |
| Change in HDL Cholesterol | Increase | No significant change |
The "Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes" (RECORD) trial also provided comparative data, primarily on cardiovascular safety but also on glycemic control.[16][17][18][19][20][21]
Table 3: Glycemic Control in the RECORD Study (Add-on Therapy)
| Parameter | Rosiglitazone + Metformin | Sulfonylurea + Metformin |
| Change in HbA1c at 18 months | Non-inferior to control | Non-inferior to Rosiglitazone arm |
| Fasting Plasma Glucose at 18 months | Similar to control | Similar to Rosiglitazone arm |
Rosiglitazone vs. GLP-1 Receptor Agonists
Direct, large-scale, head-to-head trials comparing rosiglitazone with GLP-1 receptor agonists are not as prevalent as those with metformin. The Liraglutide (B1674861) Effect and Action in Diabetes (LEAD) 1 study compared the addition of liraglutide or rosiglitazone to glimepiride (B1671586) monotherapy.[22]
Table 4: Key Outcomes from the LEAD-1 Study (26 weeks)
| Outcome | Liraglutide (1.8 mg) + Glimepiride | Rosiglitazone (4 mg) + Glimepiride |
| Mean Change in HbA1c | -1.1% | -0.4% (p<0.0001 vs Liraglutide) |
| Mean Change in Body Weight | -0.2 kg | +2.1 kg (p<0.0001 vs Liraglutide) |
| Hypoglycemia (minor) | <10% | <10% |
Rosiglitazone vs. SGLT2 Inhibitors
There is a lack of direct head-to-head clinical trials comparing rosiglitazone with SGLT2 inhibitors. Therefore, a direct comparison of quantitative data from a single study is not possible. However, we can infer comparative efficacy from individual trial data. SGLT2 inhibitors have been shown to reduce HbA1c by approximately 0.5-1.0%, promote weight loss of 2-3 kg, and lower blood pressure.[11] In contrast, rosiglitazone is associated with weight gain.[23]
Experimental Protocols
ADOPT Study Protocol[11][12]
-
Study Design: A randomized, double-blind, parallel-group multicenter trial.
-
Participants: 4,360 drug-naïve patients with T2DM diagnosed within the previous 3 years.
-
Interventions: Patients were randomized to receive monotherapy with rosiglitazone (titrated to 8 mg daily), metformin (titrated to 2000 mg daily), or glyburide (titrated to 15 mg daily).
-
Primary Outcome: Time to monotherapy failure, defined as a fasting plasma glucose (FPG) level exceeding 180 mg/dL (10.0 mmol/L).
-
Secondary Outcomes: Measures of insulin sensitivity (HOMA-S), β-cell function (HOMA-B), lipid profiles, and adverse events.
-
Duration: Median follow-up of 4.0 years.
RECORD Study Protocol[16][19]
-
Study Design: A multicenter, randomized, open-label, non-inferiority trial.
-
Participants: 4,447 patients with T2DM inadequately controlled on metformin or sulfonylurea monotherapy.
-
Interventions: Patients were randomized to either add-on rosiglitazone or a combination of metformin and sulfonylurea.
-
Primary Outcome: Time to first cardiovascular hospitalization or cardiovascular death.
-
Secondary Outcomes: Glycemic control (HbA1c and FPG), lipid profiles, and safety, including heart failure and fractures.
-
Duration: Mean follow-up of 5.5 years.
LEAD-1 Study Protocol[22]
-
Study Design: A 26-week, randomized, double-dummy, placebo- and active-controlled, parallel-group trial.
-
Participants: 1,041 patients with T2DM inadequately controlled on sulfonylurea monotherapy.
-
Interventions: Patients were randomized to receive glimepiride in combination with one of the following: liraglutide (0.6, 1.2, or 1.8 mg/day), rosiglitazone (4 mg/day), or placebo.
-
Primary Outcome: Change in HbA1c from baseline.
-
Secondary Outcomes: Change in body weight, fasting plasma glucose, and adverse events.
Summary of Comparative Performance
Table 5: Summary of Head-to-Head Comparison
| Feature | This compound (PPARγ Agonist) | Metformin (Biguanide) | GLP-1 Receptor Agonists | SGLT2 Inhibitors |
| Primary Mechanism | Improves insulin sensitivity | Reduces hepatic glucose production | Enhances incretin effect | Increases urinary glucose excretion |
| Glycemic Efficacy | High, with durable control | Moderate to high | High | Moderate |
| Effect on Body Weight | Weight gain | Weight neutral or slight loss | Weight loss | Weight loss |
| Hypoglycemia Risk | Low as monotherapy | Very low as monotherapy | Low | Very low |
| Cardiovascular Effects | Controversial; increased risk of heart failure[24] | Neutral or potentially beneficial | Demonstrated cardiovascular benefits[15] | Demonstrated cardiovascular and renal benefits[25] |
| Key Side Effects | Edema, weight gain, bone fractures, heart failure | Gastrointestinal intolerance, lactic acidosis (rare) | Nausea, vomiting, diarrhea | Genitourinary infections, dehydration, euglycemic ketoacidosis (rare) |
Conclusion for Drug Development Professionals
The choice of antidiabetic agent is a complex decision that requires careful consideration of the patient's clinical profile, comorbidities, and treatment goals.
-
This compound offers potent and durable glycemic control by directly targeting insulin resistance. However, its clinical use has been significantly curtailed due to concerns about cardiovascular safety, particularly an increased risk of heart failure and myocardial infarction.[24] Future drug development in the TZD class is focused on creating selective PPARγ modulators that retain the insulin-sensitizing effects while minimizing adverse events.
-
Metformin remains the cornerstone of T2DM therapy due to its robust efficacy, safety profile, and potential cardiovascular benefits.[4] Its mechanism of action, centered on the reduction of hepatic glucose production, is complementary to many other antidiabetic agents.
-
GLP-1 Receptor Agonists and SGLT2 Inhibitors have emerged as prominent second-line and, in some cases, first-line therapies, particularly in patients with established cardiovascular disease or heart failure, due to their proven cardiovascular and renal benefits, in addition to their glucose-lowering and weight-reducing effects.[15][25]
For researchers and drug development professionals, the distinct mechanisms of these drug classes offer multiple avenues for the development of novel therapies and combination strategies. The focus has shifted from solely glycemic control to a more holistic approach that includes cardiovascular and renal risk reduction. The development of agents with improved safety profiles and complementary mechanisms of action remains a key objective in the field of diabetes drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 12. Heart failure - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ajmc.com [ajmc.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. kidney.org [kidney.org]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. news.weill.cornell.edu [news.weill.cornell.edu]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. en.wikipedia.org [en.wikipedia.org]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of (+)-Rosiglitazone: A Comparative Guide
Introduction
Rosiglitazone is a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor integral to the regulation of metabolism and inflammation. As a member of the thiazolidione (TZD) class of drugs, it has been widely studied for its insulin-sensitizing properties. However, a significant body of research has also highlighted its potent anti-inflammatory effects. These effects are primarily mediated through the activation of PPARγ, which subsequently antagonizes the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB).[1][2]
This guide provides a comparative analysis of the anti-inflammatory properties of Rosiglitazone against relevant alternatives. It is important to note that Rosiglitazone is a racemic mixture of two enantiomers: (R)-(+)-Rosiglitazone and (S)-(-)-Rosiglitazone. The vast majority of published research on its anti-inflammatory effects has been conducted using this racemic mixture. To date, there is a lack of specific experimental data validating the anti-inflammatory effects of the (+)-Rosiglitazone enantiomer in isolation or directly comparing it to the (-)-enantiomer. Therefore, this guide will present the data available for racemic Rosiglitazone, the form used in nearly all preclinical and clinical studies.
Core Mechanism: PPARγ-Mediated Inhibition of NF-κB Signaling
The primary mechanism by which Rosiglitazone exerts its anti-inflammatory effects is through the transrepression of the NF-κB signaling pathway. In an inflammatory state, stimuli like Lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB (p65/p50) dimer. This dimer translocates to the nucleus, where it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Rosiglitazone, by activating PPARγ, interferes with this cascade. The activated PPARγ receptor can inhibit NF-κB's transcriptional activity, thereby suppressing the expression of inflammatory target genes and reducing the overall inflammatory response.[1][3]
References
A Comparative Guide to Analytical Methods for the Quantification of (+)-Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of (+)-Rosiglitazone, a member of the thiazolidinedione class of antidiabetic agents. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable method for their specific application, whether for routine quality control, pharmacokinetic studies, or formulation development.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of HPLC, LC-MS/MS, and UV-Vis spectrophotometric methods for the quantification of Rosiglitazone (B1679542) based on published literature. This allows for an objective comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method | UV-Vis Spectrophotometry Method 1 | UV-Vis Spectrophotometry Method 2 |
| Linearity Range | 0.8–4.0 µg/mL[1] | 1-15 µg/mL[2][3] | 1-10000 ng/mL[4] | 2-20 µg/mL[2] | 10-60 µg/mL[2] |
| Correlation Coefficient (r²) | ~0.9999[5] | > 0.999[2][3] | > 0.99[4] | 0.9991[2] | 0.9996[2] |
| Accuracy (% Recovery) | Not explicitly stated | 97.72% to 100.46%[6] | 92.54-96.64%[4] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 2%[7] | < 2%[2] | < 15% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.03 µg/ml[7] | Not explicitly stated | 0.6 ng/mL[4] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 µg/ml[7] | Not explicitly stated | 1.0 ng/mL[4] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine quality control of Rosiglitazone in pharmaceutical dosage forms due to its sensitivity and reproducibility.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM ammonium (B1175870) dihydrogen phosphate, pH 3.85) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 22:78 v/v) is used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 240 nm.[1]
-
Sample Preparation: For tablet analysis, a number of tablets are weighed, finely powdered, and a portion equivalent to a specific amount of Rosiglitazone is dissolved in the mobile phase, sonicated, and filtered before injection.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of Rosiglitazone in biological matrices such as plasma and urine, which is essential for pharmacokinetic studies.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., Gemini C18, 50 mm x 4.6 mm, 3 µm) is used for chromatographic separation.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile) is employed.[4]
-
Flow Rate: A flow rate of 0.8 mL/min is typically used.[4][10]
-
Injection Volume: A small injection volume, such as 10 µL, is common.[4]
-
Mass Spectrometric Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Rosiglitazone and an internal standard. For Rosiglitazone, the transition m/z 358.0 → [specific product ion] is often monitored.[4]
-
Sample Preparation: For biological samples, a protein precipitation step is typically performed by adding a solvent like acetonitrile, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.
UV-Visible Spectrophotometry
This method is simple, cost-effective, and suitable for the determination of Rosiglitazone in bulk drug and simple pharmaceutical formulations.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent: Methanol (B129727) is a commonly used solvent.[2]
-
Method I (Direct UV):
-
Wavelength of Maximum Absorbance (λmax): 248.5 nm.[2]
-
Procedure: A standard stock solution of Rosiglitazone maleate (B1232345) is prepared in methanol. A series of dilutions are made to prepare working standard solutions of different concentrations. The absorbance of these solutions is measured at 248.5 nm against a methanol blank. A calibration curve of absorbance versus concentration is then plotted.[2]
-
-
Method II (Visible Spectrophotometry):
-
Principle: Rosiglitazone maleate reacts with a chromogenic agent (e.g., diazotized sulphanilic acid in an alkaline medium) to form a colored complex.[2]
-
Wavelength of Maximum Absorbance (λmax): 475.7 nm.[2]
-
Procedure: Aliquots of the standard drug solution are treated with the chromogenic reagent under specified conditions. The absorbance of the resulting colored solution is measured at 475.7 nm against a reagent blank. A calibration curve is prepared by plotting absorbance versus concentration.[2]
-
Visualization of the Analytical Method Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a critical process for ensuring consistency and reliability of results across different analytical techniques.
Caption: Workflow for cross-validation of analytical methods.
Chiral Separation of this compound
It is important to note that Rosiglitazone is a chiral molecule and exists as a racemic mixture of two enantiomers. The biological activity primarily resides in the (+)-enantiomer. For stereospecific analysis, chiral chromatography is necessary.
A reported chiral HPLC method for the separation of Rosiglitazone enantiomers utilizes a Chiralcel OJ-H column with a mobile phase of methanol/ethanol (90:10, v/v). This highlights the importance of selecting a suitable chiral stationary phase for the resolution of enantiomers, which is a critical consideration in the development and validation of analytical methods for chiral drugs like this compound.
References
- 1. web.usm.my [web.usm.my]
- 2. scispace.com [scispace.com]
- 3. journaljpri.com [journaljpri.com]
- 4. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmanest.net [pharmanest.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of (+)-Rosiglitazone's Effects on Different Cell Types
A Guide for Researchers, Scientists, and Drug Development Professionals
(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a ligand-activated transcription factor that plays a pivotal role in the regulation of glucose and lipid metabolism, adipogenesis, and inflammation.[1][3] Upon activation by ligands like Rosiglitazone (B1679542), PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This guide provides a comparative analysis of Rosiglitazone's effects across various cell types, supported by quantitative data and detailed experimental protocols.
I. Comparative Effects of Rosiglitazone on Key Cellular Processes
Rosiglitazone exerts diverse and often cell-type-specific effects, ranging from promoting differentiation in preadipocytes to inhibiting proliferation in cancer cells and modulating inflammation in immune cells.
Table 1: Comparative Proliferative and Differentiative Effects of Rosiglitazone
| Cell Type/Line | Process | Key Findings | Concentration/IC50 | Reference |
| Adipocytes | ||||
| 3T3-L1 Preadipocytes | Adipocyte Differentiation | Potent inducer of differentiation into mature adipocytes. | 0.1 - 1 µM | [4][5] |
| Browning of Adipocytes | Promotes increased mitochondrial activity and UCP-1 levels, indicative of browning. | 0.1 µM | [5] | |
| Human Adipocytes | Insulin (B600854) Sensitization | Potent insulin sensitizer. | IC50 = 9 nM | [6] |
| Bone Marrow Progenitors | Adipocyte Differentiation | Promotes differentiation into a novel multilocular adipocyte population. | In vivo study | [7] |
| Cancer Cells | ||||
| HCT 116 (Colorectal) | Proliferation Inhibition | Dose-dependent decrease in cell proliferation. | IC50 = 11.61 µg/ml | [8] |
| HT 29 (Colorectal) | Proliferation Inhibition | Dose-dependent decrease in cell proliferation. | IC50 = 1.04 µg/ml | [8] |
| CaCo-2 (Colorectal) | Proliferation Inhibition | Effective in inhibiting cell proliferation at high doses. | IC50 = 150 µM | [9] |
| HCT-15 (Colorectal) | Proliferation Inhibition | Time-dependent inhibition of proliferation. | IC50 = 33.33 µmol/L (48h) | [2] |
| 5637 & T24 (Bladder) | Proliferation Inhibition | Growth inhibition rate increased with higher doses and longer incubation. | >10 µM | [2][6] |
| SW13 (Adrenocortical) | Proliferation Inhibition | Dose-dependent reduction in cell viability. | IC50 = 22.48 µM | [10][11] |
| BEL-7402 & Huh7 (HCC) | Proliferation Inhibition | Synergistically inhibits cell growth when combined with 5-FU. | 30 µmol/L | [12] |
| Vascular Cells | ||||
| Endothelial Progenitor Cells | Differentiation | Promotes differentiation toward an endothelial lineage. | In vitro study | [13] |
| HUVEC (Endothelial) | Cell Migration | Significantly promoted endothelial cell migration. | In vitro study | [14] |
| Vascular Smooth Muscle | Proliferation Inhibition | Inhibited high glucose-induced VSMC proliferation. | 10 µmol/L | [15] |
| Immune Cells | ||||
| Macrophages | Anti-inflammatory | Represses inflammatory responses in adipose tissue macrophages. | In vivo study | [16] |
II. Signaling Pathways Modulated by Rosiglitazone
The primary mechanism of Rosiglitazone is the activation of PPARγ, but this initiates a cascade of downstream events that can be both PPARγ-dependent and independent.
PPARγ-Dependent Signaling: In its canonical pathway, Rosiglitazone binding to PPARγ leads to the recruitment of co-activators like PGC-1α and the histone acetyltransferase p300, which facilitates the transcription of genes involved in adipogenesis and metabolism.[3][17] In non-small cell lung carcinoma (NSCLC) cells, Rosiglitazone's anti-proliferative effects are mediated by a PPARγ-dependent increase in the tumor suppressor PTEN and subsequent inhibition of the PI3K/Akt pathway.[18]
PPARγ-Independent Signaling: Studies have also revealed PPARγ-independent actions. For instance, in NSCLC cells, Rosiglitazone can activate AMP-activated protein kinase (AMPK) and inhibit the mTOR/p70S6K pathway, effects that were not blocked by a PPARγ antagonist.[18] In human endothelial cells, Rosiglitazone's signaling for certain functions requires the activation of G protein-coupled receptor 40 (GPR40), which then activates p38 MAPK to enhance PPARγ's transcriptional activity.[3]
Diagram of Rosiglitazone's Core Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Rosiglitazone increases endothelial cell migration and vascular permeability through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of rosiglitazone on the proliferation of vascular smooth muscle cell induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Replicating Key Findings from Historical Rosiglitazone Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key historical studies on Rosiglitazone (B1679542), a thiazolidinedione (TZD) class of oral antidiabetic drugs. It is designed to offer a detailed overview of the experimental data and methodologies from pivotal trials to aid in the understanding and potential replication of their findings. Rosiglitazone's history is marked by its efficacy in glycemic control and a significant controversy regarding its cardiovascular safety profile, making a retrospective examination of its foundational research particularly valuable.
Core Mechanism of Action: PPARγ Activation
Rosiglitazone functions as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in other tissues like muscle and liver. Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity.
Below is a diagram illustrating the primary signaling pathway of Rosiglitazone.
Efficacy in Glycemic Control: Key Clinical Trial Data
Rosiglitazone demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. The following tables summarize key findings from pivotal clinical trials.
Table 1: Efficacy of Rosiglitazone Monotherapy in the ADOPT Trial
| Outcome Measure | Rosiglitazone (4-8 mg/day) | Metformin (B114582) (1-2 g/day ) | Glyburide (B1671678) (5-15 mg/day) |
| Median time to monotherapy failure (years) | 5.1 | 4.0 | 3.2 |
| Cumulative incidence of monotherapy failure at 5 years | 15% | 21% | 34% |
| Mean change in HbA1c from baseline at 4 years | -0.13% | +0.16% | +0.42% |
Source: A Diabetes Outcome Progression Trial (ADOPT)
Table 2: Efficacy of Rosiglitazone as Add-on Therapy
| Study | Background Therapy | Rosiglitazone Dose | Mean Change in HbA1c from Baseline |
| Randomized Trial in Insulin-Treated Patients | Insulin | 4 mg/day | -0.6% |
| 8 mg/day | -1.2% | ||
| RECORD Trial | Metformin or Sulfonylurea | 4-8 mg/day | Maintained target HbA1c ≤ 7.0% |
Sources: A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes; Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial
The Cardiovascular Safety Controversy
The widespread use of Rosiglitazone was curtailed by concerns over its potential to increase the risk of cardiovascular events, particularly myocardial infarction (MI) and heart failure (HF). This led to a number of meta-analyses and large-scale clinical trials aimed at clarifying this risk.
Table 3: Comparison of Cardiovascular Outcomes in Key Studies
| Study / Meta-analysis | Comparator(s) | Hazard Ratio / Odds Ratio for Myocardial Infarction (95% CI) | Hazard Ratio / Odds Ratio for Heart Failure (95% CI) | Hazard Ratio / Odds Ratio for Cardiovascular Death (95% CI) |
| Nissen and Wolski Meta-analysis (2007) | Placebo or other antidiabetic agents | 1.43 (1.03 - 1.98) | Not reported | 1.64 (0.98 - 2.74) |
| RECORD Trial | Metformin + Sulfonylurea | 1.14 (0.80 - 1.63) | 2.10 (1.35 - 3.27) | 0.86 (0.68 - 1.08) |
| Meta-analysis of trials with IPD (2020) | Various comparators | 1.09 (0.88 - 1.35) | Increased risk reported | 1.12 (0.72 - 1.74) |
Sources: Nissen and Wolski (2007); Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial; Updating insights into rosiglitazone and cardiovascular risk through shared data (2020)
Experimental Protocols: A Guide for Replication
To facilitate a deeper understanding and potential replication of these landmark studies, this section outlines the core methodologies employed.
A Diabetes Outcome Progression Trial (ADOPT)
-
Objective: To compare the long-term efficacy of monotherapy with rosiglitazone, metformin, or glyburide in patients with recently diagnosed type 2 diabetes.
-
Study Design: Randomized, double-blind, parallel-group trial.
-
Patient Population:
-
Inclusion Criteria: Drug-naïve patients diagnosed with type 2 diabetes within the previous 3 years.
-
Exclusion Criteria: Significant cardiovascular disease, renal or hepatic impairment.
-
-
Interventions:
-
Rosiglitazone: Titrated to a maximum of 8 mg daily.
-
Metformin: Titrated to a maximum of 2 g daily.
-
Glyburide: Titrated to a maximum of 15 mg daily.
-
-
Primary Outcome: Time to monotherapy failure, defined as a fasting plasma glucose level exceeding 180 mg/dL.
-
Key Secondary Outcomes: Changes in HbA1c, insulin sensitivity, and beta-cell function.
Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD) Trial
-
Objective: To evaluate the long-term cardiovascular safety of rosiglitazone as an add-on therapy.
-
Study Design: Multicenter, randomized, open-label, non-inferiority trial.
-
Patient Population:
-
Inclusion Criteria: Patients with type 2 diabetes inadequately controlled on metformin or sulfonylurea monotherapy.
-
Exclusion Criteria: History of heart failure, recent acute coronary syndrome.
-
-
Interventions:
-
Rosiglitazone add-on to existing metformin or sulfonylurea therapy.
-
Metformin plus sulfonylurea combination therapy.
-
-
Primary Outcome: Adjudicated cardiovascular hospitalization or cardiovascular death.
-
Key Secondary Outcomes: Myocardial infarction, stroke, heart failure.
The workflow for a large-scale clinical trial like the RECORD study is depicted below.
In Vitro PPARγ Activation Assays
-
Cell Lines: Commonly used cell lines for these assays include 3T3-L1 preadipocytes, which can be differentiated into mature adipocytes, and HEK293 or CHO cells for reporter gene assays.
-
Reporter Gene Assay:
-
Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Transfected cells are treated with varying concentrations of Rosiglitazone.
-
Luciferase activity is measured as an indicator of PPARγ transcriptional activation.
-
-
Adipocyte Differentiation Assay:
-
3T3-L1 preadipocytes are cultured in a differentiation medium containing Rosiglitazone.
-
After several days, the extent of adipocyte differentiation is assessed by staining lipid droplets with Oil Red O.
-
The stain is then extracted and quantified spectrophotometrically to measure lipid accumulation.
-
Preclinical Animal Models
-
Diabetic Models: Genetically diabetic models such as the db/db mouse or diet-induced obese and insulin-resistant rodents are frequently used to assess the glucose-lowering effects of Rosiglitazone.
-
Cardiovascular Models: To investigate cardiovascular effects, models of myocardial ischemia/reperfusion injury in rats or rabbits are often employed. This typically involves the temporary occlusion of a coronary artery followed by reperfusion, with subsequent measurement of infarct size and cardiac function.
This guide provides a foundational overview for researchers interested in the historical context and experimental underpinnings of Rosiglitazone research. For complete and detailed protocols, it is essential to refer to the original publications and their supplementary materials.
Unraveling the Off-Target Effects of (+)-Rosiglitazone: A Comparative Guide to PPARγ-Independent Signaling
For Researchers, Scientists, and Drug Development Professionals
(+)-Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and insulin (B600854) sensitization. While its therapeutic effects in type 2 diabetes are primarily attributed to PPARγ activation, a growing body of evidence reveals that rosiglitazone (B1679542) and other TZDs exert a range of biological effects through pathways independent of PPARγ. These "off-target" effects are of significant interest for drug development, as they may contribute to both the therapeutic and adverse profiles of these compounds and offer opportunities for the design of novel therapeutics with improved selectivity.
This guide provides a comparative analysis of the confirmed PPARγ-independent signaling pathways of this compound, contrasting its activity with that of other relevant compounds, including other TZDs and novel non-agonist PPARγ ligands. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Comparative Analysis of PPARγ-Independent Activities
The PPARγ-independent effects of this compound are multifaceted, impacting cellular processes ranging from mitochondrial function to apoptosis and cell cycle regulation. To provide a clear comparison, the following tables summarize the quantitative data on the performance of rosiglitazone and its alternatives in key off-target pathways.
Table 1: Comparison of Thiazolidinediones on Mitochondrial Respiration in Skeletal Muscle of Type 2 Diabetes Patients
| Compound | Change in Mitochondrial Respiration per mg muscle | Change in Protein Content of Complex II and III | Reference |
| Rosiglitazone | Decreased | No significant change | [1] |
| Pioglitazone (B448) | Increased | Increased | [1] |
Table 2: Comparative Effects of Pioglitazone and Rosiglitazone on Plasma Lipids
| Parameter | Pioglitazone | Rosiglitazone | P-value | Reference |
| Triglycerides | Decreased by 51.9 ± 7.8 mg/dL | Increased by 13.1 ± 7.8 mg/dL | < 0.001 | [2] |
| HDL-Cholesterol | Increased by 5.2 ± 0.95 mg/dL | Increased by 2.4 ± 0.5 mg/dL | < 0.0001 | [2] |
| LDL-Cholesterol | Increased by 12.3 ± 1.6 mg/dL | Increased by 21.3 ± 1.6 mg/dL | < 0.0001 | [2] |
Table 3: Inhibition of Cdk5-mediated PPARγ Phosphorylation
| Compound | Half-maximal effective concentration | Transcriptional Agonism | Reference |
| Rosiglitazone | 20 - 200 nM | Full Agonist | [3] |
| SR1664 | 20 - 200 nM | None | [3] |
Key PPARγ-Independent Signaling Pathways
Several distinct signaling pathways have been identified as being modulated by this compound independently of PPARγ activation. These include:
-
Mitochondrial Uncoupling: Thiazolidinediones can directly affect mitochondrial function, leading to an increase in mitochondrial oxidation in a dose-dependent and reversible manner. This effect is not blocked by PPARγ antagonists, indicating a direct, receptor-independent mechanism.
-
Modulation of the mTOR Pathway: Rosiglitazone has been shown to activate the tuberous sclerosis complex-2 (TSC2), a negative regulator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This activation appears to be independent of PPARγ and contributes to the anti-proliferative effects of the drug in certain cancer cells.
-
Inhibition of Bcl-2 Family Proteins: Some TZDs, notably troglitazone (B1681588) and ciglitazone, can induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This action is also believed to be PPARγ-independent.
-
Proteasomal Degradation of Cell Cycle Proteins: Thiazolidinediones can promote the degradation of key cell cycle regulatory proteins, leading to cell cycle arrest. This effect contributes to their anti-cancer properties and is not mediated by PPARγ.
-
GPR40 Activation: Rosiglitazone and other TZDs can act as agonists for the G protein-coupled receptor 40 (GPR40), a receptor for free fatty acids. This interaction can influence insulin secretion and may contribute to the overall metabolic effects of these drugs.[4][5][6]
Experimental Workflows and Signaling Pathway Diagrams
To facilitate a deeper understanding of the experimental approaches used to investigate these pathways and the intricate signaling cascades involved, the following diagrams and protocols are provided.
Figure 1. General experimental workflow for studying PPARγ-independent effects.
Figure 2. PPARγ-independent mTOR signaling by this compound.
Figure 3. PPARγ-independent mitochondrial uncoupling by TZDs.
Detailed Experimental Protocols
Western Blot Analysis for mTOR Pathway Proteins
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound or alternative compounds at various concentrations for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total mTOR, p70S6K, and S6 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Mitochondrial Respiration Assay in Isolated Mitochondria
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues by differential centrifugation.
-
Respirometry: Resuspend the isolated mitochondria in a respiration buffer. Measure the oxygen consumption rate (OCR) using a high-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros Oxygraph-2k).
-
Substrate and Inhibitor Injections: Sequentially inject substrates for different mitochondrial complexes (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II) and inhibitors (e.g., oligomycin (B223565) for ATP synthase, FCCP as an uncoupler, and rotenone/antimycin A to inhibit the electron transport chain) to assess various parameters of mitochondrial function.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR measurements. Compare the effects of this compound and other compounds on these parameters.
In Vitro Proteasome Activity Assay
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the cell lysate and a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader.
-
Inhibitor Studies: To confirm PPARγ-independence, pre-incubate the lysates with a PPARγ antagonist before adding the TZD and the substrate. To assess the effect on proteasome activity, pre-incubate with the test compounds.
-
Data Analysis: Calculate the rate of substrate cleavage from the increase in fluorescence over time. Compare the activity in the presence and absence of the test compounds.
Conclusion
The exploration of PPARγ-independent signaling pathways of this compound and other thiazolidinediones has unveiled a complex and fascinating area of pharmacology. The evidence clearly indicates that these compounds have significant biological effects that are not mediated by their classical nuclear receptor target. Understanding these off-target activities is crucial for a comprehensive assessment of their therapeutic potential and risk profile.
The comparative data presented in this guide highlight the differences between rosiglitazone and other compounds, such as pioglitazone and the non-agonist PPARγ ligand SR1664, in their PPARγ-independent actions. These differences may explain the distinct clinical profiles of these drugs and provide a rationale for the development of novel therapeutics with improved selectivity and fewer side effects. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate these intriguing off-target mechanisms and to guide the design of next-generation modulators of these important signaling pathways. Future research focusing on a direct quantitative comparison of the PPARγ-independent effects of this compound's enantiomers and more specific IC50 values for the inhibition of Bcl-2 family proteins by various TZDs will further enhance our understanding in this field.
References
- 1. Opposite effects of pioglitazone and rosiglitazone on mitochondrial respiration in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does Pioglitazone Compare With Rosiglitazone? [medscape.com]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Rosiglitazone: A Procedural Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of (+)-Rosiglitazone is a critical component of laboratory operations and drug development. Improper disposal of this substance, a member of the thiazolidione class of antidiabetic agents, poses significant risks to both human health and aquatic ecosystems. This guide provides a comprehensive, step-by-step protocol for the proper management of this compound waste, aligning with regulatory standards and promoting a culture of safety.
Hazard Profile and Safety Summary
Understanding the inherent hazards of this compound is fundamental to its safe handling and disposal. The compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Adherence to prescribed safety precautions is mandatory to mitigate potential exposure and environmental contamination.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[2][4] |
| Aquatic Toxicity (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1][2][4] |
Standard Operating Procedure for Disposal
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company.[5] This ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate PPE to minimize the risk of exposure.[1]
-
Eye Protection: Wear tightly fitting safety goggles.[4]
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent environmental release and ensure compliant disposal.[1]
-
Designated Waste Container: All waste containing this compound, including pure substance, contaminated labware (e.g., weighing boats, gloves, paper towels), and collected spillage, must be placed in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Prohibited Disposal Methods: Due to its high aquatic toxicity, this compound must never be disposed of down the drain or mixed with non-hazardous solid waste.[1][5]
Step 3: Labeling and Storage
Clear labeling and appropriate temporary storage are essential for safety and regulatory compliance.
-
Labeling: The waste container must be prominently labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".[1]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
Step 4: Professional Disposal
Final disposal must be conducted through approved and certified channels.
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a certified environmental management or hazardous waste disposal company.[1]
-
Documentation: Maintain all records of hazardous waste disposal, including manifests provided by the waste contractor, as required by regulations.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Workflow for the compliant disposal of this compound.
References
Essential Safety and Operational Guide for Handling (+)-Rosiglitazone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Rosiglitazone. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health and environmental hazards.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Hazard Summary:
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Respiratory Tract Irritation | May cause respiratory irritation | H335 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H361 |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects | H410 |
Data sourced from multiple safety data sheets.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical impermeable protective gloves | EU Directive 89/686/EEC, EN 374 |
| Skin and Body Protection | Impervious clothing, such as a lab coat | N/A |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or irritation is experienced |
Always inspect gloves prior to use and wash hands thoroughly after handling.[2][4]
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following protocol is essential for the safe handling of this compound.
1. Engineering Controls:
-
All handling of this compound powder should be conducted in a well-ventilated area.[3]
-
A laboratory fume hood or other appropriate local exhaust ventilation is required to minimize inhalation exposure.[4][5]
-
Ensure a safety shower and eye wash station are readily accessible.[3]
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2]
-
Don all required personal protective equipment as specified in the table above.[6]
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[3]
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[3]
4. In Case of Exposure:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4]
-
Eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound is critical to prevent environmental contamination due to its high aquatic toxicity.[2][6]
1. Waste Segregation:
-
Do Not dispose of this compound down the sink or in regular trash bins.[6]
-
All waste containing this compound, including contaminated items (e.g., gloves, weighing paper, pipette tips), must be segregated as hazardous waste.[6]
2. Waste Collection and Storage:
-
Place all this compound waste into a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Store the waste container in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal contractor.[6]
-
Maintain all documentation related to hazardous waste disposal as required by local and federal regulations.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
